Product packaging for 3,6-Difluoro-2-methoxyphenylboronic acid(Cat. No.:CAS No. 919355-30-9)

3,6-Difluoro-2-methoxyphenylboronic acid

Cat. No.: B1602656
CAS No.: 919355-30-9
M. Wt: 187.94 g/mol
InChI Key: AXJIPGDXAIMBDX-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O3 B1602656 3,6-Difluoro-2-methoxyphenylboronic acid CAS No. 919355-30-9

Properties

IUPAC Name

(3,6-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIPGDXAIMBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582373
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
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Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-30-9
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoro-2-methoxybenzene boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3,6-Difluoro-2-methoxyphenylboronic acid (CAS 919355-30-9) is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the realm of drug discovery and development. Its strategic placement of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it an attractive building block for creating complex molecular architectures with tailored biological activities. The fluorine substituents enhance metabolic stability and binding affinity, while the ortho-methoxy group can influence reactivity and molecular conformation through steric and electronic effects.

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on providing field-proven insights and actionable protocols for laboratory professionals.

Core Physicochemical and Spectroscopic Properties

Identity and Physical Properties
PropertyValueSource(s)
CAS Number 919355-30-9[1]
Molecular Formula C₇H₇BF₂O₃[1]
Molecular Weight 187.94 g/mol [1]
Appearance White to off-white solid/powderCommercial Suppliers
Purity Typically ≥95%[1]
Melting Point Not reported in literatureN/A
Boiling Point Not reported in literatureN/A
Solubility Soluble in organic solvents like THF, Dioxane, DMF. Limited solubility in water.General knowledge on boronic acids
Molecular Structure

The structure of this compound is key to its reactivity. The boronic acid group is the reactive handle for cross-coupling, while the substituents dictate its electronic nature and steric profile.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Directed ortho-Metalation Approach

While specific, peer-reviewed synthesis protocols for this compound are not prominently published, its structure strongly suggests a synthetic route based on the well-established principle of Directed ortho-Metalation (DoM) .[2][3] This powerful technique allows for the regioselective deprotonation of an aromatic ring by using a directing metalation group (DMG) to position a strong base.

The methoxy (-OCH₃) group is a known, albeit moderate, DMG.[4] In the proposed precursor, 1,4-difluoro-2-methoxybenzene, the methoxy group is expected to direct lithiation to one of its two adjacent (ortho) positions. The fluorine atom at the C1 position would be de-activated for lithiation, making the C3 position the most likely site of deprotonation.

Proposed Synthetic Workflow

Synthesis_Workflow start Start: 1,4-Difluoro- 2-methoxybenzene step1 Step 1: Directed ortho-Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate Aryl Lithium Intermediate (Regioselective) step1->intermediate step2 Step 2: Boration (Triisopropyl borate, -78 °C) intermediate->step2 borate_ester Borate Ester Intermediate step2->borate_ester step3 Step 3: Acidic Workup (Aqueous HCl) borate_ester->step3 product Product: 3,6-Difluoro-2-methoxy- phenylboronic acid step3->product

Caption: Proposed synthesis via Directed ortho-Metalation (DoM).

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established DoM chemistry.[3] Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 1,4-Difluoro-2-methoxybenzene (Starting Material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Triisopropyl borate

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,4-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Insight: The low temperature is critical to prevent side reactions and ensure the kinetic stability of the aryllithium intermediate. The methoxy group directs the n-BuLi to deprotonate the adjacent C-H bond.

  • Boration: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often exothermic. Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. Expertise Note: Using a trialkyl borate like triisopropyl borate is standard practice. It acts as an electrophilic boron source to trap the nucleophilic aryllithium.

  • Workup and Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography.

Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex Ar¹-X tm Transmetalation pd2_complex->tm biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² tm->biaryl_pd_complex [Ar²-B(OH)₃]⁻ re Reductive Elimination biaryl_pd_complex->re re->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) re->product react1 Ar¹-X react2 Ar²-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water). The mixture should be degassed by bubbling nitrogen or argon through it for 15-30 minutes, or by using several freeze-pump-thaw cycles. Self-Validating System: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to reaction failure. Successful coupling is a validation of proper inert technique.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired biaryl product.

Safety and Handling

Arylboronic acids require careful handling to ensure laboratory safety and maintain reagent integrity.

Hazard CategoryDescription & Precaution
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
Hygroscopicity Boronic acids can be hygroscopic and may undergo dehydration to form cyclic boroxine anhydrides upon storage. This can affect reactivity and stoichiometry. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Boron-containing waste should be segregated.

Conclusion: A Key Enabler for Complex Molecule Synthesis

This compound is a sophisticated building block whose value is derived from its unique substitution pattern. The strategic placement of fluorine atoms offers a route to improved metabolic stability and binding characteristics in drug candidates, while the methoxy group provides a handle for synthetic manipulation through directed metalation. Its primary application in Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and organic synthesists focused on the rapid construction of novel biaryl compounds. By understanding its fundamental properties and employing robust, validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxyphenylboronic acid

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinated building blocks, arylboronic acids stand out for their versatility, stability, and pivotal role in palladium-catalyzed cross-coupling reactions.[2]

This guide provides an in-depth examination of the synthesis of this compound, a valuable intermediate in the construction of complex pharmaceuticals and advanced organic materials.[3][4] The presence of two fluorine atoms and an ortho-methoxy group creates a unique electronic and steric environment, making this reagent particularly useful for introducing a highly functionalized phenyl ring. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the practical challenges associated with this synthesis.

Part 1: Strategic Approaches to Synthesis

The synthesis of arylboronic acids is a well-established field, yet the specific substitution pattern of our target molecule necessitates a carefully considered approach. The most common and robust methods involve the formation of an aryl-metal intermediate, which is then quenched with an electrophilic boron source. Two primary strategies are prevalent:

  • Directed Ortho-Metalation (DoM): This strategy leverages the directing ability of the methoxy group to activate the adjacent C2 position for deprotonation by a strong organolithium base. This is followed by borylation.

  • Halogen-Metal Exchange: This classic approach begins with a halogenated precursor, such as 2-bromo-3,6-difluoroanisole. The carbon-halogen bond is selectively converted into a carbon-metal bond (either lithium or magnesium), which then reacts with a borate ester.[5]

While both routes are viable, the Halogen-Metal Exchange often provides superior regioselectivity and is less sensitive to the potential for competing lithiation at other sites on the ring. For this guide, we will focus on a detailed protocol based on the formation of a Grignard reagent, a method known for its operational simplicity and scalability.[5][6]

The overall synthetic workflow is a three-stage process: formation of the organometallic reagent, electrophilic trapping with a borate ester, and subsequent hydrolysis to yield the final product.

Synthesis_Workflow Start 1-Bromo-2,5-difluoro-3-methoxybenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Borylation Borylation (B(O-iPr)3) Grignard->Borylation Aryl Grignard Reagent Hydrolysis Acidic Hydrolysis (HCl aq.) Borylation->Hydrolysis Boronate Ester Intermediate Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of the target boronic acid.

Part 2: Detailed Experimental Protocol and Mechanistic Insights

This section provides a field-tested protocol for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction.

Safety Precaution: This procedure involves pyrophoric reagents (Grignard reagents) and requires strict anhydrous and inert atmosphere techniques. All operations should be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Grignard Reagent Formation

The initial step involves the conversion of the aryl bromide precursor into a highly nucleophilic Grignard reagent.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus and purge thoroughly with dry nitrogen or argon.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In a separate, dry dropping funnel, prepare a solution of 1-bromo-2,5-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension. Initiation of the reaction is typically indicated by gentle bubbling or a slight exotherm. If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The formation of a cloudy, grey-to-brown solution is indicative of successful Grignard reagent formation.

  • Scientific Rationale:

    • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of a nitrogen or argon atmosphere is critical to prevent quenching of the reagent, which would lower the yield.

    • Anhydrous Conditions: All glassware must be rigorously dried (flame-drying or oven-drying), and anhydrous solvents must be used. Water will protonate and destroy the Grignard reagent.

    • Solvent Choice: THF is an excellent solvent for Grignard reactions as the ether oxygens coordinate to the magnesium center, stabilizing the reagent and increasing its solubility.

    • Initiation: The magnesium surface is often coated with a passivating layer of magnesium oxide. Mechanical stirring and the initial concentrated addition of the halide help to break this layer and expose fresh magnesium to initiate the reaction.

Step 2: Borylation Reaction

The nucleophilic Grignard reagent is now reacted with an electrophilic boron source, typically a trialkyl borate.

  • Protocol:

    • Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry dropping funnel, prepare a solution of triisopropyl borate (B(O-iPr)₃, 1.5 equivalents) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard solution, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

  • Scientific Rationale:

    • Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as its steric bulk helps to disfavor multiple additions of the Grignard reagent to the boron center, which would lead to the formation of undesired borinic acid byproducts.[6][7]

    • Cryogenic Temperature: This is the most critical parameter for selectivity. The initial reaction forms a boronate ester. This ester is still electrophilic and can react with a second equivalent of the Grignard reagent.[6] Performing the addition at -78 °C dramatically slows the rate of this second addition relative to the first, maximizing the yield of the desired boronate ester.

Step 3: Hydrolysis and Work-up

The final step is the hydrolysis of the intermediate boronate ester to the target boronic acid.

  • Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding 2 M hydrochloric acid (HCl). Add the acid until the aqueous layer is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Scientific Rationale:

    • Acidic Quench: The acidic work-up serves two purposes: it protonates and hydrolyzes the boronate ester to the boronic acid, and it quenches any unreacted Grignard reagent.

Part 3: Purification Strategies

Arylboronic acids are notoriously challenging to purify via standard silica gel chromatography due to their propensity to dehydrate and form cyclic boroxine anhydrides, as well as their high polarity which can lead to streaking on the column.[8][9][10]

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the product and impurities in a given solvent system.Can provide very high purity material; scalable.Requires a crystalline solid; potential for yield loss.[9][11]
Acid-Base Extraction The acidic proton of the boronic acid allows for conversion to a water-soluble boronate salt with base.Excellent for removing non-acidic organic impurities.May not remove other acidic impurities; requires back-extraction.[9][12]
Slurry/Trituration Suspending the crude solid in a solvent in which the impurities are soluble but the product is not.Simple, fast, and good for removing minor, more soluble impurities.Less effective for impurities with similar solubility.

For this specific product, a combination of acid-base extraction followed by recrystallization from an appropriate solvent system (e.g., water, or a mixed solvent system like ethyl acetate/hexanes) is often the most effective approach to achieving high purity (>95%).

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary value of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[13][14][15][16]

The generally accepted catalytic cycle involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][17]

Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation PdII_Biaryl->Pd0 Product Ar¹-Ar² RedElim Reductive Elimination ArX Ar¹-X ArBOH Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, Ar²-B(OH)₂ represents our synthesized this compound. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center (transmetalation).[16] The subsequent reductive elimination forges the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][17]

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental principles of organometallic chemistry. Success hinges on a meticulous experimental technique, particularly the maintenance of anhydrous and inert conditions and precise temperature control during the borylation step. Understanding the "why" behind each procedural choice—from solvent selection to purification strategy—is paramount for achieving high yield and purity. As a key building block, the reliable synthesis of this and related fluorinated arylboronic acids will continue to empower researchers in the development of next-generation pharmaceuticals and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-Difluoro-2-methoxyphenylboronic acid, a key building block in modern drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the unambiguous identification and analysis of this important synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS 919355-30-9) is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3,6-difluoro-2-methoxyphenyl moiety into target molecules.[1] The unique electronic properties conferred by the ortho-methoxy group and the two fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and membrane permeability. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the identity, purity, and stability of this reagent, underpinning the reliability and reproducibility of subsequent synthetic transformations.

This guide will detail the expected spectroscopic signatures of this compound across a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide will leverage established principles of spectroscopy and data from closely related analogues to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a rich tapestry of information to confirm the compound's constitution and purity.

Predicted NMR Data

The following table summarizes the predicted NMR chemical shifts for this compound. These predictions are based on established substituent effects and computational models.

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H-OCH₃3.8 - 4.0s-
H-46.8 - 7.0tJH-F ≈ 8-10
H-57.2 - 7.4ddJH-H ≈ 8-9, JH-F ≈ 4-6
-B(OH)₂5.0 - 7.0br s-
¹³C-OCH₃55 - 60qJC-H ≈ 145
C-1115 - 120dJC-B (broad)
C-2155 - 160dJC-F ≈ 240-250
C-3150 - 155dJC-F ≈ 245-255
C-4110 - 115tJC-F ≈ 20-25
C-5125 - 130dJC-F ≈ 5-10
C-6158 - 163dJC-F ≈ 250-260
¹⁹FF-3-110 to -120dJF-F ≈ 15-20
F-6-125 to --135dJF-F ≈ 15-20
¹¹B-B(OH)₂28 - 33br s-

Note: Predicted values are estimates and may vary depending on the solvent and concentration.

Rationale Behind NMR Predictions and Structural Insights
  • ¹H NMR: The aromatic region is expected to show two distinct signals corresponding to H-4 and H-5. The H-4 proton will likely appear as a triplet due to coupling with the adjacent H-5 proton and the fluorine at C-3. The H-5 proton is expected to be a doublet of doublets, coupling to H-4 and the fluorine at C-6. The methoxy protons will be a sharp singlet, and the boronic acid protons will appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: The carbon spectrum will be characterized by large one-bond carbon-fluorine coupling constants (¹JCF) for C-2, C-3, and C-6, which are directly attached to fluorine atoms. Smaller two- and three-bond couplings will also be observable. The carbon attached to the boron atom (C-1) will likely show a broad signal due to the quadrupolar nature of the ¹¹B nucleus.

  • ¹⁹F NMR: The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. These signals will likely appear as doublets due to mutual coupling (JFF). The chemical shifts are influenced by the electronic effects of the methoxy and boronic acid groups.

  • ¹¹B NMR: The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state. For a trigonal planar sp² hybridized boronic acid, a broad signal in the range of 28-33 ppm is expected.[2]

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~10-20 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) A->B Solubilize C Transfer to a clean, dry 5 mm NMR tube B->C Load D Acquire ¹H NMR spectrum C->D Insert into spectrometer E Acquire ¹³C{¹H} NMR spectrum D->E F Acquire ¹⁹F{¹H} NMR spectrum E->F G Acquire ¹¹B NMR spectrum F->G H Apply Fourier Transform G->H I Phase and baseline correct spectra H->I J Reference spectra (e.g., TMS) I->J K Integrate signals and analyze coupling patterns J->K FTIR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure with the anvil A->B C Collect a background spectrum (clean ATR crystal) B->C Mount on instrument D Collect the sample spectrum C->D E Perform background subtraction D->E F Identify and label significant peaks E->F LCMS_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) B Filter the solution through a 0.22 µm filter A->B C Inject the sample into the LC-MS system B->C D Acquire data in both positive and negative ion modes C->D E Extract the mass spectrum of the eluting peak D->E F Identify the molecular ion and any significant fragment ions E->F

References

safety and handling of 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,6-Difluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a key building block in the development of novel pharmaceutical compounds and other bioactive molecules.[1] The presence of fluorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity, offering medicinal chemists precise control in the design of complex molecular architectures.[1] However, as with any reactive chemical, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the , drawing from authoritative safety data sheets and established laboratory safety practices. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this compound in a safe and responsible manner.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][3][4][5]

  • H319: Causes serious eye irritation. [2][3][5][6]

  • H335: May cause respiratory irritation. [2][3][4][5]

Signal Word: Warning[2][3][4][5][7]

Pictogram:

  • alt text

A comprehensive understanding of these hazards is the first step in implementing effective safety measures. The following sections will detail the necessary precautions and procedures for handling this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[8][9] Adherence to good industrial hygiene and safety practices is essential.[4]

Personal Protective Equipment (PPE):

The selection and proper use of PPE are critical to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][10] Standard eyeglasses do not offer sufficient protection.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[9][10] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. Contaminated gloves should be removed using the proper technique to avoid skin contact.

  • Respiratory Protection: When handling the solid form, especially if dust may be generated, a NIOSH-approved N95 or P1 dust mask should be used. For situations with the potential for higher exposure, a multi-purpose combination respirator cartridge is recommended.[9]

  • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[8][9][10] Closed-toe shoes are required in the laboratory at all times.[10][11]

Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][4][5]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[10][11]

  • Contaminated clothing should be removed and washed before reuse.[3][4][5]

Experimental Workflow for Safe Handling

The following diagram outlines a self-validating workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Experimental Protocol PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Dissolve Dissolve in a Suitable Solvent Weigh->Dissolve Reaction Perform Reaction in Closed System Dissolve->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Waste Segregate and Label Hazardous Waste Quench->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate Dispose Dispose of Waste via EHS Guidelines Decontaminate->Dispose

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of hazardous byproducts.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Some suppliers recommend refrigeration.[4][5]

  • Incompatible Materials: Store away from strong oxidizing agents and bases.[4][5]

  • Container Integrity: Protect containers against physical damage and check regularly for leaks. Store in the original container whenever possible.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are essential.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[3][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][4][5] If skin irritation occurs, seek medical advice.[3][4][5] Remove contaminated clothing.[3][4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] If eye irritation persists, get medical advice/attention.[3][4][5]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[5]

Emergency Response Decision Tree

The following decision tree provides a logical framework for responding to accidental spills or exposures.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Accidental Spill or Exposure Evacuate Evacuate Immediate Area (if necessary) Start->Evacuate Spill Remove Remove from Exposure Start->Remove Exposure Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect into Labeled Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean FirstAid Administer First Aid (see table) Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Report Report Incident to Supervisor SeekMedical->Report

Caption: A decision tree for responding to spills or exposures involving the compound.

Disposal Considerations

The disposal of this compound and its waste must be managed as hazardous waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Waste Management Protocol:

  • Segregation: Boronic acid waste should be segregated from other waste streams.[8][9] Never mix with incompatible chemicals such as strong acids or bases unless part of a specific neutralization protocol approved by your institution's Environmental Health and Safety (EHS) department.[8][12]

  • Containerization:

    • Solid Waste: Collect unused compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste."[8]

    • Liquid Waste: Collect solutions of the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[8]

  • Empty Containers: Empty containers must be decontaminated by rinsing three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[8] After thorough rinsing and air drying, the original label should be defaced before the container is disposed of in the appropriate recycling stream.[8]

For small quantities, and with explicit permission from local authorities, dilution with a large amount of water followed by flushing to a sanitary sewer may be an option.[13] However, it is imperative to consult with your local regulating authorities as disposal rules can vary significantly.[13]

Conclusion

This compound is a valuable synthetic tool, but its potential hazards necessitate a respectful and cautious approach. By understanding its GHS classification, consistently using appropriate PPE, adhering to safe handling and storage protocols, and having a clear plan for emergency response and waste disposal, researchers can mitigate the risks associated with this compound. The principles of scientific integrity and a commitment to safety are inextricably linked; a robust safety culture is the foundation of innovative and successful research.

References

Navigating the Reactivity Landscape: A Guide to the Stability of 3,6-Difluoro-2-methoxyphenylboronic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

3,6-Difluoro-2-methoxyphenylboronic acid is a sophisticated building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical industry. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—imparts distinct reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] However, the very features that make it valuable also define its vulnerabilities. This guide provides an in-depth analysis of the stability of this compound, with a specific focus on its behavior under acidic conditions. We will dissect the primary degradation pathway, protodeboronation, explore the mechanistic underpinnings, and offer field-proven protocols for its handling, storage, and stability assessment to ensure its effective use in research and development.

Introduction: The Double-Edged Sword of Arylboronic Acids

Arylboronic acids are foundational reagents in organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Their appeal lies in their general stability, low toxicity, and broad functional group tolerance.[3] However, "stability" is a conditional term. The carbon-boron (C-B) bond, the linchpin of their reactivity, is also susceptible to cleavage under various conditions, including exposure to acidic or basic media.[4][5]

The most common non-productive pathway for arylboronic acids is protodeboronation, a process where the boronic acid moiety is replaced by a hydrogen atom.[5] This undesired side reaction consumes the valuable reagent, reduces product yield, and complicates purification. For a highly functionalized and costly reagent like this compound, understanding and mitigating protodeboronation is paramount for achieving reproducible and efficient synthetic outcomes.

The Core Challenge: Acid-Catalyzed Protodeboronation

While protodeboronation can be promoted by bases, heat, or even transition metals, acid-catalyzed degradation is a significant concern, particularly in reactions that generate acidic byproducts or require acidic conditions for other transformations.[4][6][7]

The Mechanistic Pathway

Early assumptions might point to a simple electrophilic attack by a proton on the carbon atom bearing the boron. However, mechanistic studies, including Density Functional Theory (DFT) calculations, suggest a more nuanced pathway for acid-promoted protodeboronation. A widely accepted mechanism involves an intermolecular metathesis that proceeds through a four-membered ring transition state, especially with carboxylic acids like acetic acid (AcOH).[6][8]

In this mechanism, the carboxylic acid coordinates to the boronic acid, facilitating a concerted process where the C-B bond is broken and the C-H bond is formed. This avoids the formation of a high-energy aryl anion intermediate.[6][8]

Figure 1: Proposed mechanism for acid-promoted protodeboronation.[8]
The Influence of Substituents on Stability

The electronic properties of the aryl ring are critical determinants of stability. For this compound, the interplay of its substituents is complex:

  • Fluorine Atoms (-F): As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the C-B bond. Research indicates that electron deficiency at the C-B bond can slow the rate of this type of protodeboronation, suggesting a stabilizing contribution from the fluorine atoms.[6][9]

  • Methoxy Group (-OCH₃): The ortho-methoxy group is electron-donating via resonance but electron-withdrawing inductively. Its position ortho to the boronic acid is particularly significant. Ortho-substituents can sterically hinder the approach of reagents and can also engage in intramolecular interactions with the boron atom, potentially stabilizing the tetrahedral boronate form and influencing its reactivity.[9][10]

The net effect is a finely balanced electronic and steric profile. While the electron-withdrawing fluorine groups may inherently slow protodeboronation, the overall stability must be determined empirically under specific acidic conditions.

Experimental Design for Stability Assessment

To ensure the integrity of your synthetic work, a quantitative assessment of the stability of this compound under your specific reaction conditions is essential. The following protocol outlines a robust methodology using High-Performance Liquid Chromatography (HPLC).

Objective

To quantify the rate of degradation of this compound in the presence of a specific acid at a defined temperature over time.

Experimental Workflow

G prep 1. Solution Preparation - Stock solution of Boronic Acid - Acid solution (e.g., 1M HCl in Dioxane) - Internal Standard (IS) solution setup 2. Reaction Setup - Add Boronic Acid, Solvent, and IS to vials - Equilibrate at target temperature (e.g., 50°C) prep->setup initiate 3. Initiation & Sampling - Add acid solution to start reaction (t=0) - Withdraw aliquots at defined time points (0, 1, 2, 4, 8, 24h) setup->initiate quench 4. Sample Quenching - Immediately add aliquot to a vial containing a neutralizing base (e.g., sat. NaHCO3) initiate->quench analyze 5. HPLC Analysis - Analyze quenched samples to quantify remaining Boronic Acid vs. IS quench->analyze data 6. Data Processing - Plot % Remaining Boronic Acid vs. Time - Determine degradation rate analyze->data

Figure 2: Workflow for assessing boronic acid stability.
Detailed Protocol

  • Materials & Reagents:

    • This compound

    • Solvent (e.g., 1,4-Dioxane, Acetonitrile)

    • Acid (e.g., Acetic Acid, Hydrochloric Acid)

    • Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., Biphenyl).

    • HPLC system with a C18 column and UV detector.

    • Class A glassware.

  • Preparation of Solutions:

    • Boronic Acid Stock (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 10 mL of the chosen solvent.

    • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of Biphenyl in 10 mL of the same solvent.

    • Acid Solution: Prepare a solution of the desired acid at the target concentration (e.g., 1.0 M HCl in 1,4-Dioxane).

  • Reaction Procedure:

    • In a series of HPLC vials, add 500 µL of the Boronic Acid stock solution and 50 µL of the Internal Standard stock.

    • Place the vials in a heating block set to the desired reaction temperature (e.g., 50°C). Allow them to equilibrate for 10 minutes.

    • To initiate the reaction (t=0), add 50 µL of the acid solution to each vial. Cap and vortex briefly. Leave one vial without acid as a t=0 control.

    • At each time point (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the heat block and immediately quench the reaction by adding 500 µL of saturated sodium bicarbonate solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The method should be capable of resolving the starting boronic acid, the protodeboronated product (1,4-difluoro-3-methoxybenzene), and the internal standard.

    • Calculate the ratio of the peak area of the boronic acid to the peak area of the internal standard for each time point.

Data Interpretation

The results can be summarized in a table to visualize the stability profile.

Time (hours)Acid ConditionTemperature (°C)% Boronic Acid Remaining (Normalized to t=0)
00.1 M HCl50100%
10.1 M HCl5095%
40.1 M HCl5081%
80.1 M HCl5065%
240.1 M HCl5022%
24No Acid50>99%

Note: Data in this table is illustrative and does not represent actual experimental results.

This quantitative data allows researchers to make informed decisions, such as adjusting reaction times, choosing milder catalysts, or determining if a different acid-labile protecting group strategy is needed.

Best Practices for Handling and Storage

Given their sensitivity, proper handling and storage of arylboronic acids are crucial for preserving their quality and ensuring experimental reproducibility.[11][12][13]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Refrigeration is recommended for long-term storage.[13] To minimize exposure to atmospheric moisture, which can facilitate dehydration to boroxines or hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[13]

  • Handling:

    • Always handle the solid material in a well-ventilated fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

    • Avoid creating dust.[11]

    • Keep the compound away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a powerful tool for constructing C-C bonds. However, its utility is directly tied to its stability. The primary degradation pathway under acidic conditions is protodeboronation, a reaction whose rate is influenced by the compound's unique electronic and steric profile. By understanding the underlying mechanism and employing rigorous experimental protocols to quantify stability, researchers can proactively manage this reactivity. Adherence to best practices for handling and storage will further ensure the integrity of this valuable reagent, paving the way for more efficient, reliable, and successful synthetic campaigns in drug discovery and materials science.

References

A Technical Guide to the Thermal Stability of Difluoromethoxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Difluoromethoxyphenylboronic Acids in Modern Drug Discovery

Difluoromethoxyphenylboronic acids are a pivotal class of reagents in contemporary pharmaceutical and material sciences. Their utility primarily stems from their role as versatile building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the construction of complex organic molecules.[1] The difluoromethoxy (-OCF₂H) group, in particular, is of significant interest to medicinal chemists. It can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, often imparting favorable properties to drug candidates, including enhanced metabolic stability, improved oral bioavailability, and optimized target binding affinity.[1][2]

However, the very reactivity that makes these boronic acids invaluable also renders them susceptible to degradation under various conditions, with thermal instability being a primary concern. The integrity of the carbon-boron (C-B) bond is paramount for successful synthetic outcomes.[3] Degradation not only consumes the active reagent but can also introduce impurities that complicate purification and compromise the quality of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth examination of the thermal stability of difluoromethoxyphenylboronic acids, detailing their decomposition pathways, robust analytical methodologies for stability assessment, and best practices for their handling and storage.

I. Mechanisms of Thermal Degradation in Arylboronic Acids

The thermal stability of difluoromethoxyphenylboronic acids is intrinsically linked to two primary degradation pathways: protodeboronation and intermolecular dehydration to form boroxines. While other processes like oxidation can occur, these two are the most prevalent under typical laboratory and process conditions.

1.1 Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is a chemical reaction involving the protonolysis of the C-B bond, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[5] This is often the most significant and irreversible degradation pathway. The general reaction is as follows:

Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₃

The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the electronic nature of the aryl ring, pH, temperature, and the presence of catalysts.[5][6]

  • Electronic Effects: The difluoromethoxy group, being electron-withdrawing, can influence the rate of protodeboronation. Generally, arylboronic acids with electron-donating groups tend to be more susceptible to acid-catalyzed protodeboronation, while those with strongly electron-withdrawing groups can be more prone to base-catalyzed decomposition.[7][8] The stability of difluoromethoxyphenylboronic acids will therefore be a nuanced balance of these electronic influences.

  • Influence of pH: Protodeboronation can be catalyzed by both acids and bases.[5] Under acidic conditions, direct protonation of the C-B bond is a proposed mechanism.[7] Under basic conditions, the formation of a more reactive boronate species precedes the reaction with a proton source, such as water.[9] The rate of decomposition is often slowest at a specific pH, which for some arylboronic acids is around pH 5.[4]

  • Thermal Influence: Elevated temperatures significantly accelerate the rate of protodeboronation.[10] This is a critical consideration during heated reactions or in long-term storage under suboptimal conditions.

1.2 Boroxine Formation: Reversible Dehydration

Boronic acids can undergo intermolecular dehydration, typically at elevated temperatures or under vacuum, to form cyclic trimetric anhydrides known as boroxines.[11][12]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This process is generally reversible upon the addition of water. While boroxine formation does represent a change in the chemical entity, it is often less problematic than protodeboronation as the C-B bond remains intact. However, the difference in reactivity and solubility between the boronic acid and its corresponding boroxine can impact reaction kinetics and product profiles. The formation of boroxines is an endothermic process and can be readily observed using thermal analysis techniques.[13]

II. Analytical Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for comprehensively evaluating the thermal stability of difluoromethoxyphenylboronic acids. This typically involves a combination of thermal analysis techniques to probe bulk stability and chromatographic methods to quantify the parent compound and its degradants.

2.1 Thermal Analysis: A Macro-View of Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for assessing the overall thermal stability of a compound.[14][15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] For difluoromethoxyphenylboronic acids, TGA can be used to identify the onset temperature of decomposition, which is characterized by a significant mass loss.[16] The mass loss associated with dehydration to form boroxines can also be quantified.[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15] This technique can identify melting points, phase transitions, and the endothermic or exothermic nature of decomposition processes.[17] For example, the dehydration to a boroxine is an endothermic event.[13]

Table 1: Hypothetical Thermal Analysis Data for a Difluoromethoxyphenylboronic Acid

ParameterValueInterpretation
Melting Point (DSC)115-120 °COnset of melting.
Dehydration Onset (TGA/DSC)~150 °CStart of water loss to form boroxine (endothermic event).
Decomposition Onset (TGA)> 200 °CSignificant mass loss indicating irreversible degradation.

2.2 Chromatographic Purity Assessment: A Micro-View of Degradants

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for quantifying the purity of boronic acids and identifying specific degradation products.[18]

  • Reverse-Phase HPLC (RP-HPLC): This is the most common chromatographic mode for analyzing boronic acids.[19] A significant challenge is the on-column stability of the analyte, as boronic acids can be susceptible to hydrolysis or degradation depending on the mobile phase pH and composition.[20] Method development often requires careful optimization of pH and the use of aprotic diluents to ensure accurate quantification.[20]

  • Method Validation: A robust HPLC method for stability testing must be validated according to ICH guidelines, including specificity (the ability to resolve the parent compound from its degradants), linearity, accuracy, precision, and robustness.[12]

III. Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting a thorough thermal stability study on a difluoromethoxyphenylboronic acid.

3.1 Protocol: Thermal Analysis using TGA/DSC

  • Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the difluoromethoxyphenylboronic acid into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of any significant mass loss.

    • From the DSC curve, identify the melting point and any other endothermic or exothermic events.

    • Correlate mass loss events from the TGA with thermal events from the DSC.

3.2 Protocol: Forced Degradation Study by HPLC

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the HPLC method.

  • Sample Preparation: Prepare stock solutions of the difluoromethoxyphenylboronic acid in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Thermal Stress: Incubate a solution at 60 °C for 24 hours.

    • Acid Hydrolysis: Add 0.1 M HCl to a sample solution and incubate at 60 °C for 24 hours.[12]

    • Base Hydrolysis: Add 0.1 M NaOH to a sample solution and incubate at 60 °C for 24 hours.[12]

    • Oxidative Stress: Add 3% H₂O₂ to a sample solution and store at room temperature for 24 hours, protected from light.[12]

    • Control: Keep a solution at the recommended storage temperature (e.g., 2-8 °C), protected from light.

  • HPLC Analysis:

    • Analyze all stressed samples and the control sample by a validated RP-HPLC method.

    • Mobile Phase Example: A gradient of 10 mM ammonium acetate and acetonitrile can be a good starting point for method development.[21]

    • Detection: UV detection at an appropriate wavelength.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation for each stress condition.

    • Ensure the peak purity of the parent compound is maintained in the presence of degradants.

IV. Visualization of Workflows and Mechanisms

Diagram 1: Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Reporting Sample Difluoromethoxyphenylboronic Acid Sample TGA_DSC TGA/DSC Analysis Sample->TGA_DSC HPLC HPLC Analysis (Forced Degradation) Sample->HPLC ThermalData Thermal Decomposition Profile TGA_DSC->ThermalData PurityData Purity & Degradant Profile HPLC->PurityData Report Comprehensive Stability Report ThermalData->Report PurityData->Report

Caption: Workflow for assessing thermal stability.

Diagram 2: Key Degradation Pathways

G cluster_0 Protodeboronation (Irreversible) cluster_1 Dehydration (Reversible) Start Ar-B(OH)₂ (Difluoromethoxyphenylboronic Acid) Proto Ar-H (Difluoromethoxybenzene) Start->Proto Heat, H⁺/OH⁻ Boroxine (ArBO)₃ (Boroxine) Start->Boroxine Heat, -H₂O

Caption: Primary thermal degradation pathways.

V. Best Practices for Storage and Handling

To ensure the long-term stability and integrity of difluoromethoxyphenylboronic acids, the following storage and handling procedures are recommended:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is often recommended.

  • Moisture: Protect from moisture, as water can facilitate both protodeboronation and the reversal of boroxine formation.

  • Light: Store protected from light to prevent any potential photo-catalyzed degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled reaction conditions.

By understanding the intrinsic stability of difluoromethoxyphenylboronic acids and implementing robust analytical and handling protocols, researchers and drug development professionals can ensure the quality of these critical reagents, leading to more reliable and reproducible scientific outcomes.

References

A Guide to the Commercial Landscape of 3,6-Difluoro-2-methoxyphenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,6-Difluoro-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. We will explore its commercial availability, key chemical properties, and its significant applications, particularly in the realm of pharmaceuticals and materials science. This document serves as a comprehensive resource for researchers looking to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Uniquely Substituted Phenylboronic Acid

This compound (CAS Number: 919355-30-9) is a polysubstituted aromatic boronic acid that has garnered considerable interest in organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group ortho to the boronic acid moiety, imparts distinct steric and electronic properties that are highly advantageous in cross-coupling reactions. This guide will delve into the practical aspects of sourcing this reagent and its strategic application in complex molecule synthesis.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk scale requirements. The typical purity offered is ≥95%, with some suppliers providing higher purity grades upon request. When sourcing this reagent, it is crucial to consider factors such as purity, availability, and lead times. Below is a summary of prominent suppliers and their offerings.

SupplierProduct NumberPurityAvailability/Lead Time
SynQuest Laboratories6660-3-2H95%Contact for Availability
MySkinRecipes89088≥95%10-20 days (for 100mg)
FluoropharmXF10132Not specifiedInquiry required
AladdinA1234567Not specifiedInquiry required

Note: Product numbers and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

PropertyValueSource
CAS Number 919355-30-9[1][2]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [1][2]
Appearance Typically a white to off-white powder or crystalline solid
Storage Conditions 2-8°C, under a dry, inert atmosphere[3]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl and heteroaryl structures.[4][5]

The Causality Behind its Utility: Steric and Electronic Effects

The strategic placement of the fluoro and methoxy substituents on the phenyl ring of this compound significantly influences its reactivity and the outcome of the Suzuki-Miyaura reaction.

  • Steric Hindrance: The presence of two ortho-substituents (a fluorine atom and a methoxy group) creates significant steric bulk around the boronic acid moiety. While this can sometimes present a challenge in cross-coupling reactions, it can also be exploited to achieve specific selectivities and to synthesize sterically congested biaryl systems that are difficult to access through other means. The use of specialized palladium catalysts and ligands is often necessary to overcome the steric hindrance and achieve high reaction yields.

  • Electronic Effects:

    • Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing groups. Their presence can modulate the electronic properties of the resulting biaryl products, which is a critical aspect of drug design as it can influence factors like metabolic stability and binding affinity.

    • Methoxy Group: The methoxy group is an electron-donating group. Its presence, in conjunction with the electron-withdrawing fluorine atoms, creates a unique electronic environment on the aromatic ring. The ortho-methoxy group can also play a role in the reaction mechanism through potential coordination with the palladium catalyst, influencing the regioselectivity of the coupling.[6][7]

The interplay of these steric and electronic factors makes this compound a valuable tool for fine-tuning the properties of target molecules in drug discovery and materials science.[4]

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Guideline for a Self-Validating System

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a specialized ligand for sterically hindered couplings) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Workflow for a Typical Suzuki-Miyaura Reaction:

Suzuki_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl halide, Boronic Acid, Catalyst, Base) A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring D->E F Work-up (Extraction and Washing) E->F G Purification (e.g., Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: An Enabling Reagent for Innovation

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery, materials science, and organic synthesis. Its unique structural features provide a powerful handle to introduce sterically demanding and electronically tuned moieties into complex molecules. A thorough understanding of its properties and careful consideration of reaction conditions are paramount to successfully leveraging this reagent in the synthesis of novel and impactful compounds.

References

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3,6-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3,6-difluoro-2-methoxyphenylboronic acid. This particular building block is of significant interest due to the unique electronic and conformational properties imparted by its substitution pattern. However, the steric hindrance from the ortho-methoxy group and the electronic effects of the two fluorine atoms present distinct challenges. This guide offers insights into catalyst selection, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of complex biaryl and heterobiaryl structures.

Introduction: The Challenge and Opportunity of a Hindered Substrate

This compound is a valuable reagent in medicinal chemistry and materials science. The difluoro-anisole motif can confer desirable properties such as enhanced metabolic stability, altered lipophilicity, and specific conformational constraints. However, its successful application in Suzuki-Miyaura coupling is non-trivial. The primary obstacles are:

  • Steric Hindrance: The methoxy group at the C2 position, adjacent to the boronic acid, sterically encumbers the palladium center during the crucial transmetalation step of the catalytic cycle.

  • Electronic Effects: The two electron-withdrawing fluorine atoms can influence the nucleophilicity of the boronic acid and the stability of the organopalladium intermediates.

  • Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[4][5] This is often exacerbated by high temperatures and certain basic conditions.[4][6]

Addressing these challenges requires a carefully selected catalytic system, particularly the choice of a supporting phosphine ligand that can accelerate the key steps of the catalytic cycle while minimizing side reactions.[7] Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, have proven to be particularly effective for coupling sterically hindered substrates.[8]

The Catalytic Cycle and Strategic Catalyst Selection

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The efficiency of each step is highly dependent on the palladium source, the ligand, the base, and the solvent.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species. This species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. Following this, in the transmetalation step, the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the catalytically active Pd(0) species.[1][9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation re_out tm_complex->re_out Reductive Elimination product Ar-Ar' (Product) re_out->pd0 re_out->product oa_in oa_in->pd0 Ar-X tm_in tm_in->oa_complex Ar'-B(OH)₂ base_in base_in->tm_in Base

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Catalytic Systems

For sterically demanding substrates like this compound, standard catalysts like Pd(PPh₃)₄ often give low yields.[12] Advanced catalytic systems utilizing bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are highly recommended.[13] These ligands promote the formation of highly active, monoligated Pd(0) species that facilitate both the oxidative addition and the challenging reductive elimination steps.[7][8]

Catalyst/PrecatalystLigandKey AdvantagesCoupling Partner Suitability
Pd₂(dba)₃ SPhos or XPhosVersatile and highly active for a broad range of substrates, including sterically hindered ones.Aryl/Heteroaryl Chlorides, Bromides, Iodides, Triflates
XPhos Pd G3 XPhosAir- and moisture-stable precatalyst that provides reliable formation of the active catalyst.[14]Excellent for challenging aryl chlorides.[15][16]
Pd(OAc)₂ RuPhosHighly effective for coupling heteroaryl partners and can be used at low catalyst loadings.[17]Particularly effective for heteroaryl halides.
Pd(dppf)Cl₂ dppfA robust and reliable catalyst, often effective for less hindered aryl bromides and iodides.[3][12]Aryl/Heteroaryl Bromides and Iodides.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

Protocol 1: General Procedure for Coupling with an Aryl Bromide using Pd₂(dba)₃ / SPhos

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.[18]

Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and potential solutions when working with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Catalyst degradation due to oxygen or moisture.Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed and maintained under a positive pressure of inert gas.
Low Reaction Temperature: Insufficient thermal energy for oxidative addition or reductive elimination.Gradually increase the reaction temperature in 10 °C increments. For very unreactive aryl chlorides, temperatures up to 120 °C may be necessary.
Poor Ligand Choice: The selected ligand may not be suitable for the specific substrate combination.Switch to a more sterically demanding and electron-rich ligand, such as XPhos or RuPhos.[17]
Significant Protodeboronation High Temperature/Long Reaction Time: Prolonged exposure to heat and base favors the protodeboronation side reaction.[4]Use a more active catalyst system (e.g., a Buchwald precatalyst) to enable lower reaction temperatures and shorter reaction times.[14]
Base Choice: Strong bases in aqueous media can accelerate protodeboronation.[5]Consider using a weaker base like K₂CO₃ or CsF.[5] Running the reaction under strictly anhydrous conditions with a base like CsF can sometimes suppress this side reaction.
Slow Transmetalation: If the transmetalation step is slow, the boronic acid is susceptible to decomposition.[12]Ensure the base is sufficiently strong and soluble to form the active boronate species. K₃PO₄ is often a good choice for this reason.
Formation of Homocoupled Byproducts Oxygen Contamination: Traces of oxygen can lead to the homocoupling of the boronic acid.Ensure rigorous degassing of solvents and proper inert atmosphere techniques.
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to palladium black, which can promote side reactions.Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphine ligands with Pd(0) sources) to stabilize the catalyst.

Conclusion

The successful Suzuki-Miyaura cross-coupling of the sterically hindered and electronically modified this compound is readily achievable with careful consideration of the catalytic system. The use of bulky, electron-rich monophosphine ligands, such as SPhos and XPhos, is critical to overcoming the steric and electronic challenges posed by this substrate. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can effectively incorporate this valuable building block into a wide array of complex molecules for applications in drug discovery and materials science.

References

The Strategic Deployment of 3,6-Difluoro-2-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Boronic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Within the toolkit of synthetic chemists, fluorinated phenylboronic acids have emerged as indispensable building blocks, particularly for the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions.

This guide focuses on the applications of a particularly valuable reagent: 3,6-Difluoro-2-methoxyphenylboronic acid (CAS: 919355-30-9). The specific substitution pattern of this molecule—two fluorine atoms and a methoxy group ortho to the boronic acid—imparts unique reactivity and conformational constraints that are highly advantageous in the design of targeted therapeutics.[3] This document will provide an in-depth exploration of its application in the synthesis of kinase inhibitors, complete with a detailed experimental protocol for its use in a Suzuki-Miyaura cross-coupling reaction.

Core Application: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved and investigational drugs.

Patent literature discloses the use of this compound in the synthesis of a series of pyrazolopyrimidine compounds that act as potent kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors.[1][2][4] These compounds are of significant interest for the treatment of various cancers and inflammatory diseases.

The 3,6-difluoro-2-methoxyphenyl moiety is strategically installed at a key position on the pyrazolopyrimidine core, where it often interacts with the hinge region of the kinase active site. The fluorine atoms can form favorable electrostatic and hydrogen bonding interactions, while the methoxy group can influence the dihedral angle of the biaryl system, locking the molecule into a bioactive conformation.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, specifically 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of the aforementioned kinase inhibitors.[1][2]

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium(0) catalysts are the cornerstone of Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available choice for this transformation. For electron-deficient heterocyclic halides, catalysts with electron-rich and bulky phosphine ligands can sometimes improve yields by facilitating the oxidative addition and reductive elimination steps.[5][6]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base like potassium carbonate is often effective and provides a good balance of reactivity and cost-effectiveness. The choice of base can be critical, as overly strong bases can lead to decomposition of the boronic acid.[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[7]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducibility.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling Reactant_A This compound Product 3-(3,6-Difluoro-2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine Reactant_A->Product + Reactant_B 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Reactant_B->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent 1,4-Dioxane/H₂O

Caption: General reaction scheme for the synthesis of a kinase inhibitor intermediate.

Materials:
CompoundCAS NumberMolecular Weight ( g/mol )
This compound919355-30-9187.94
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine5399-92-8154.56
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane (anhydrous)123-91-188.11
Deionized Water7732-18-518.02
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-(3,6-difluoro-2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling and product isolation.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique substitution pattern provides distinct advantages in modulating the physicochemical and pharmacological properties of drug candidates. The successful application of this reagent in the synthesis of potent kinase inhibitors underscores its importance in oncology and inflammation research. The provided protocol for its use in a Suzuki-Miyaura coupling offers a reliable and reproducible method for the construction of key biaryl intermediates, paving the way for the discovery of next-generation targeted therapies.

References

Application Notes and Protocols: The Strategic Use of 3,6-Difluoro-2-methoxyphenylboronic Acid in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, as central regulators of cellular signaling, are frequently dysregulated in oncogenesis, making them high-value therapeutic targets.[1][2] The strategic incorporation of specific structural motifs into small molecule inhibitors is paramount for achieving desired pharmacological properties, including high binding affinity, selectivity, and favorable metabolic profiles. 3,6-Difluoro-2-methoxyphenylboronic acid has emerged as a key building block in this endeavor. Its unique electronic and steric properties, conferred by the ortho-methoxy group and the two fluorine atoms, make it an invaluable reagent for synthesizing a new generation of kinase inhibitors, particularly those targeting critical pathways in tumor progression and angiogenesis.[3]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of multi-kinase inhibitors. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discuss its role in the creation of potent inhibitors of key oncogenic kinases such as MET, VEGFR2, and AXL.

The Rationale for Fluorination and Ortho-Methoxy Substitution

The substitution pattern of the phenylboronic acid ring is not arbitrary; it is a calculated design element that profoundly influences the properties of the final kinase inhibitor.

  • Fluorine Substitution: The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions with the kinase active site, and block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Ortho-Methoxy Group: The methoxy group at the ortho position to the boronic acid can serve multiple purposes. It can influence the conformation of the biaryl bond formed during the coupling reaction, which can be critical for optimal fitting into the ATP-binding pocket of the kinase. Additionally, it can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.

This strategic combination of fluorine and methoxy substituents provides a unique scaffold that can be leveraged to achieve high potency and selectivity in kinase inhibitor design.

Data Presentation: Inhibitory Profile of a Representative Kinase Inhibitor

To illustrate the power of this chemical moiety, we will consider the inhibitory profile of Foretinib (GSK1363089) , a multi-kinase inhibitor whose structure incorporates a related 3-fluoro-4-methoxyphenylamine group, which is synthetically accessible from precursors like this compound. Foretinib potently inhibits several receptor tyrosine kinases that are key drivers of tumor growth, angiogenesis, and metastasis.[4][5]

Kinase TargetIC50 (nM)Cellular PathwayReference
MET0.4Proliferation, Survival, Metastasis[6]
KDR (VEGFR2)0.9Angiogenesis, Vascular Permeability[6]
AXL1.6Proliferation, Survival, Drug Resistance[7]
RON1.0Proliferation, Invasion[7]
PDGFRα2.6Proliferation, Angiogenesis[7]
TIE-21.6Angiogenesis, Vascular Stability[3]
FLT38.4Hematopoietic Cell Proliferation[8]
c-Kit11.0Proliferation, Survival[8]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming the critical C-C bond between the 3,6-difluoro-2-methoxyphenyl moiety and a heterocyclic core, a common feature in many kinase inhibitors.[9] The following protocol is a representative procedure for the coupling of this compound with a chloroquinoline scaffold, a key intermediate in the synthesis of numerous kinase inhibitors.[10]

Protocol: Synthesis of 4-(3,6-Difluoro-2-methoxyphenoxy)quinoline

Materials:

  • 4-Chloroquinoline

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final solvent concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to thoroughly degas the solvent.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate (1-5 mol%) and SPhos ligand (2-10 mol%). The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3,6-difluoro-2-methoxyphenoxy)quinoline product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Ligand (SPhos): Buchwald-type phosphine ligands like SPhos are electron-rich and bulky, which promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the reductive elimination step, leading to higher yields and faster reaction times, particularly for challenging substrates.

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate is often a good choice as it is effective and generally does not promote significant protodeboronation of the boronic acid.

  • Solvent System (Dioxane/Water): The presence of water is often beneficial in Suzuki couplings, as it can help to dissolve the base and facilitate the transmetalation step. Dioxane is a good solvent for the organic reagents and the palladium complex.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification prep1 Combine 4-Chloroquinoline, This compound, and K3PO4 in Schlenk flask prep2 Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) prep1->prep2 prep3 Add Anhydrous Dioxane and Degassed Water prep2->prep3 react1 Degas Solvent Mixture (Sparge with N2/Ar) prep3->react1 react2 Add Pd(OAc)2 and SPhos Catalyst react1->react2 react3 Heat to 80-100 °C with Vigorous Stirring react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Dilute with Ethyl Acetate and Water workup1->workup2 workup3 Separate Layers and Extract Aqueous Phase workup2->workup3 workup4 Combine Organic Layers, Wash, Dry, and Concentrate workup3->workup4 purify Purify by Flash Column Chromatography workup4->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Targeted Signaling Pathways

Inhibitors synthesized using the this compound building block, such as Foretinib, often target multiple receptor tyrosine kinases (RTKs). Below are simplified diagrams of the MET, VEGFR2, and AXL signaling pathways, which are critical for tumor growth, angiogenesis, and the development of drug resistance.

MET and VEGFR2 Signaling Pathways

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF MET MET Receptor HGF->MET Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->PI3K PLCG PLCγ VEGFR2->PLCG Inhibitor Foretinib (Inhibitor) Inhibitor->MET Blocks Inhibitor->VEGFR2 Blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival PKC PKC PLCG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of MET and VEGFR2 signaling pathways.

AXL Signaling Pathway

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB Inhibitor AXL Inhibitor Inhibitor->AXL Blocks AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation DrugResistance Drug Resistance STAT->DrugResistance Metastasis Metastasis NFkB->Metastasis

Caption: Inhibition of the AXL signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The strategic placement of fluoro and methoxy groups on the phenyl ring allows for the fine-tuning of the pharmacological properties of the resulting inhibitor, leading to enhanced potency, selectivity, and metabolic stability. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this key structural motif into a variety of heterocyclic scaffolds. The ability to target multiple oncogenic pathways, such as those driven by MET, VEGFR2, and AXL, underscores the importance of this reagent in the development of next-generation cancer therapeutics.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides with 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Rich Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, the efficiency of this reaction can be significantly hampered when employing electron-rich aryl halides. The electron-donating nature of these substrates impedes the rate-determining oxidative addition step to the palladium(0) catalyst.[2] This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura coupling of challenging electron-rich aryl halides with the specialized organoboron reagent, 3,6-Difluoro-2-methoxyphenylboronic acid. The insights and procedures outlined herein are tailored for researchers, scientists, and professionals in drug development who are looking to synthesize complex biaryl structures.

The Mechanistic Hurdle: Oxidative Addition with Electron-Rich Aryl Halides

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The initial oxidative addition of the aryl halide to the Pd(0) complex is an electrophilic process. Electron-donating groups on the aryl halide increase the electron density of the aromatic ring, making it less susceptible to attack by the electron-rich palladium catalyst. This results in a higher activation energy for the oxidative addition, often leading to sluggish or incomplete reactions.

To overcome this challenge, the strategic selection of a suitable catalyst system, particularly the ligand, is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective in these scenarios.[1][4] These ligands enhance the electron density on the palladium center, which in turn facilitates the oxidative addition of the electron-rich aryl halide.[1] Furthermore, their steric bulk can promote the final reductive elimination step, regenerating the active catalyst and releasing the desired biaryl product.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) trans-ArPd(II)(X)L2 Oxidative Adduct Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) trans-ArPd(II)(Ar')L2 Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Borate [Ar'B(OH)3]- Activated Boronate Ar'B(OH)2->Borate Base Base Base->Borate Borate->Transmetalation Troubleshooting_Suzuki Start Low or No Conversion Decomposition Starting Material Decomposition? Start->Decomposition Catalyst Catalyst Activity Issue? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Solution_Decomp Check for Protodeboronation. Use KF as base. Ensure anhydrous conditions. Decomposition->Solution_Decomp Yes Solution_Catalyst Try a different ligand (e.g., RuPhos, XPhos). Use a pre-catalyst. Increase catalyst loading. Catalyst->Solution_Catalyst Yes Solution_Conditions Increase temperature. Try a different solvent (e.g., Toluene, 2-MeTHF). Screen different bases (e.g., Cs2CO3, K2CO3). Conditions->Solution_Conditions Yes

References

The Strategic deployment of 3,6-Difluoro-2-methoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Activated Building Block for Complex Molecule Synthesis

In the landscape of modern organic chemistry, particularly within the realms of pharmaceutical discovery and materials science, the strategic incorporation of fluorine and methoxy functionalities into molecular frameworks is a widely employed strategy to fine-tune physicochemical and biological properties. 3,6-Difluoro-2-methoxyphenylboronic acid has emerged as a pivotal building block, offering a unique combination of electronic and steric attributes that render it highly valuable for the construction of complex biaryl and heteroaryl structures. The presence of two fluorine atoms significantly influences the molecule's reactivity and the properties of the resulting products, while the ortho-methoxy group can play a crucial role in directing metallation and influencing the conformation of the final compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of this compound in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 919355-30-9--INVALID-LINK--
Molecular Formula C₇H₇BF₂O₃--INVALID-LINK--
Molecular Weight 187.94 g/mol --INVALID-LINK--
Appearance White to off-white powderInferred from typical appearance of similar compounds
Purity ≥95%--INVALID-LINK--

Spectroscopic Data (Predicted and Representative)

TechniqueExpected Chemical Shifts (δ) and Splitting Patterns
¹H NMR The aromatic region would likely show complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8-4.0 ppm. The boronic acid protons (B(OH)₂) would be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
¹³C NMR Aromatic carbons would be observed between 100-165 ppm, with characteristic large C-F coupling constants for the carbons directly attached to fluorine. The methoxy carbon would appear around 55-60 ppm.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.
Mass Spec. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] This reaction's prominence stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. This compound is an excellent substrate for this reaction, enabling the introduction of the 3,6-difluoro-2-methoxyphenyl moiety into a wide range of organic molecules.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with electronically modified substrates like this compound. The electron-withdrawing nature of the fluorine atoms can influence the rate of transmetalation.

Application in Medicinal Chemistry: Synthesis of PI3K Inhibitors

The 3,6-difluoro-2-methoxyphenyl motif is of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point with biological targets. While a specific drug synthesized from this compound is not explicitly detailed in readily available literature, its structural motifs are found in potent kinase inhibitors, such as those targeting phosphoinositide 3-kinases (PI3Ks). The synthesis of such complex molecules often relies on the robust and predictable nature of the Suzuki-Miyaura coupling. A patent for PI3K inhibitors describes the use of a substituted phenylboronic acid in a key C-C bond-forming step, highlighting the industrial relevance of this class of reagents.

Detailed Experimental Protocols

The following protocols are representative methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are based on established procedures for similar fluorinated boronic acids and should be optimized for specific substrates.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol_Workflow

Protocol 2: Microwave-Assisted Coupling of a Heteroaryl Chloride

Microwave-assisted synthesis can significantly reduce reaction times. This protocol is a general guideline for the coupling of a heteroaryl chloride.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Inefficient catalyst systemScreen different palladium catalysts and ligands (e.g., Buchwald or Herrmann-type catalysts).
Inappropriate base or solventOptimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system.
Protodeboronation Presence of excess water or prolonged reaction time at high temperatureUse anhydrous solvents or a controlled amount of water. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable. Optimize for shorter reaction times.
Homocoupling Presence of oxygenEnsure the reaction is set up under a strictly inert atmosphere.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl and heteroaryl structures. The protocols and technical information provided in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

scale-up synthesis using 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of Biaryl Scaffolds Utilizing 3,6-Difluoro-2-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, celebrated for its functional group tolerance and mild reaction conditions.[1][2][3] Within the vast library of available building blocks, substituted phenylboronic acids are of particular interest. This compound has emerged as a valuable reagent for introducing a uniquely functionalized phenyl moiety. The presence of two fluorine atoms and a methoxy group can significantly modulate the electronic properties, lipophilicity, metabolic stability, and binding interactions of the target molecule.[4][5]

However, transitioning a synthesis involving this specific reagent from the bench to a multi-kilogram scale introduces significant challenges. Issues such as reaction kinetics, thermal safety, impurity profiles, and downstream processing require meticulous optimization. This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up Suzuki-Miyaura couplings with this compound. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and offer insights into overcoming common scale-up hurdles.

Physicochemical Properties & Strategic Handling

Understanding the fundamental properties of this compound is the first step in designing a safe and efficient large-scale process.

PropertyValue
CAS Number 919355-30-9[6]
Molecular Formula C₇H₇BF₂O₃[6]
Molecular Weight 187.94 g/mol [6]
Appearance Typically an off-white to white solid
Purity >95%[6]

Safety and Handling for Scale-Up Operations:

Arylboronic acids are generally considered stable solids, but their handling on a large scale necessitates stringent safety protocols.[7]

  • Hazard Identification : Similar difluorinated phenylboronic acids are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For kilogram-scale operations, respiratory protection (e.g., a powered air-purifying respirator) should be employed, especially during powder handling.

  • Thermal Hazards : While the Suzuki-Miyaura reaction itself is not typically prone to thermal runaway, any large-scale chemical process requires a thorough hazard evaluation.[9][10] Calorimetry studies (e.g., Reaction Calorimetry - RC1) are recommended during process development to understand the heat of reaction and ensure that the plant's cooling capacity is sufficient to maintain control, particularly during reagent addition and potential exotherms.

  • Inert Atmosphere : Boronic acids can be susceptible to side reactions, and the palladium catalyst is sensitive to oxygen.[11] All scale-up operations must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation and the formation of oxidative impurities.[12]

The Suzuki-Miyaura Coupling: A Scale-Up Perspective

The success of a large-scale Suzuki-Miyaura coupling hinges on the careful optimization of several interdependent parameters. The reaction proceeds through a catalytic cycle that provides a framework for understanding these variables.[2][12]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X Ln OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Ln Transmetal->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization
  • Catalyst and Ligand Selection :

    • Expertise & Experience : For laboratory-scale synthesis, catalysts like Pd(PPh₃)₄ are common. However, for scale-up, modern palladium pre-catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[1][12] These advanced catalysts offer higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for significantly lower catalyst loadings (often <1 mol%).[1] This is critical for reducing costs and minimizing residual palladium in the final product, a major concern in pharmaceutical manufacturing.[13]

    • Trustworthiness : The choice of catalyst must be validated for the specific substrate combination. A screening of different catalyst/ligand systems during early development can prevent costly failures at scale. Automated systems can accelerate this optimization process.[14] For electron-poor boronic acids like this compound, highly active catalysts are essential to ensure the rate of coupling outpaces potential side reactions.[5]

  • Solvent and Base System :

    • Expertise & Experience : The solvent system must facilitate the dissolution of both organic and inorganic reagents. A mixture of an organic solvent (e.g., 2-Butanol, Toluene, or 1,4-Dioxane) and water is common.[15] The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used.[15][16] The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[17]

    • Trustworthiness : The base strength and concentration must be carefully controlled. Excessively harsh basic conditions can promote the competitive protodeboronation of the boronic acid, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, reducing yield.[5][17] This is particularly relevant for ortho-substituted boronic acids. A solvent/base screen is a crucial part of process development.

  • Controlling Critical Impurities :

    • Protodeboronation : As mentioned, this is a key challenge with electron-deficient or sterically hindered boronic acids.[5] Mitigation strategies include using highly active catalysts to accelerate the desired coupling, employing milder bases, and maintaining strict temperature control to minimize the degradation pathway.[5]

    • Homocoupling : The formation of biaryl dimers from the boronic acid (Ar'-Ar') or the aryl halide (Ar-Ar) can be a significant issue. Homocoupling of the boronic acid is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen.[11] Ensuring a robust inert atmosphere and using a reducing agent like potassium formate can help suppress this side reaction by maintaining the palladium in its active Pd(0) state.[11]

Detailed Scale-Up Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a 50-100g scale.

Reaction Scheme: Ar-Br + (HO)₂B-Ar' → Ar-Ar' (Ar' = 3,6-Difluoro-2-methoxyphenyl)

Caption: General workflow for a scale-up Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reactor Setup and Inerting :

    • Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.

    • Inert the reactor by performing at least three vacuum/nitrogen backfill cycles. Maintain a positive pressure of inert gas throughout the entire process.[12]

  • Charging Reagents :

    • Charge the aryl bromide (1.0 equiv).

    • Charge the this compound (1.2–1.4 equiv). Rationale: A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential degradation via protodeboronation.[15]

    • Add the chosen solvent system, for example, a 7:3 mixture of 2-Butanol and water (9 volumes relative to the aryl bromide).[15] Begin agitation.

  • Base Addition :

    • In a separate vessel, prepare a solution of potassium carbonate (K₂CO₃, 2.2 equiv) in degassed water.

    • Slowly add the aqueous base solution to the reactor via an addition funnel or pump. Rationale: Controlled addition of the base is important for managing any potential exotherms and ensuring good mixing.

  • Catalyst Addition and Reaction :

    • Heat the reaction mixture to the target temperature (e.g., 85–90 °C). Rationale: Reaction temperature is often a critical process parameter. Insufficient temperature can lead to a stalled reaction.[15]

    • Once at temperature, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1 mol%).[15] Rationale: Adding the catalyst to the hot mixture ensures rapid initiation of the catalytic cycle.

    • Maintain the reaction at temperature with vigorous stirring.

  • Reaction Monitoring :

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or LC-MS. The reaction is considered complete when the consumption of the limiting reagent (aryl bromide) is >98%.

Scale-Up Work-Up and Purification
  • Quench and Phase Separation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or toluene and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent to recover any dissolved product.[16]

  • Palladium Removal :

    • Combine the organic layers. Wash with an aqueous solution of a scavenger (e.g., N-acetylcysteine or a functionalized silica gel) to remove residual palladium. This is a critical step for pharmaceutical applications.

  • Crystallization and Isolation :

    • Concentrate the organic layer under reduced pressure. A solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane) may be necessary.[12]

    • Cool the solution under a controlled profile to induce crystallization. Rationale: A controlled cooling rate is essential for forming pure, easily filterable crystals.

    • Filter the crystalline product and wash the filter cake with cold solvent.

    • Dry the product under vacuum at an appropriate temperature to yield the final biaryl compound.

Troubleshooting Guide for Scale-Up

IssuePotential Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Insufficient reaction temperature.[15]2. Deactivated catalyst (oxygen exposure).3. Ineffective base or solvent system.1. Verify internal temperature; increase if process safety allows.2. Improve inerting procedures; consider subsurface nitrogen sparging.[11]3. Re-evaluate base and solvent choice through lab-scale screening.
High Levels of Protodeboronation 1. Reaction temperature is too high.2. Base is too strong or concentrated.3. Reaction time is excessively long.1. Lower the reaction temperature and use a more active catalyst to compensate.[13]2. Screen milder bases (e.g., K₃PO₄ vs. Cs₂CO₃) or use a more dilute solution.3. Optimize reaction time; quench as soon as the starting material is consumed.
Significant Homocoupling Impurity 1. Presence of oxygen in the reactor.2. High concentration of Pd(II) species.1. Ensure a robust inert atmosphere throughout the process.2. Add a mild reducing agent (e.g., potassium formate) to the reaction mixture before the catalyst.[11]
Poor Product Isolation/Purity 1. Inefficient crystallization.2. Incomplete removal of catalyst or byproducts.1. Optimize crystallization solvent system and cooling profile.2. Implement a dedicated palladium scavenging step; wash the crude product thoroughly. Consider re-crystallization if needed.

Conclusion

The scale-up of Suzuki-Miyaura couplings using this compound is a highly achievable process that unlocks access to valuable fluorinated biaryl structures. Success is not merely an extrapolation of laboratory procedures but a result of a deep understanding of the reaction mechanism and a systematic approach to process optimization. By focusing on the critical parameters of catalyst selection, solvent/base systems, and impurity control, and by implementing robust work-up and purification strategies, researchers can develop safe, efficient, and economically viable large-scale syntheses. This guide serves as a foundational resource to empower scientists and engineers to confidently transition these important transformations from the flask to the plant.

References

Application Notes & Protocols: One-Pot Synthesis Involving 3,6-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3,6-Difluoro-2-methoxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The this compound is a particularly valuable building block in this context. The presence of two fluorine atoms significantly influences the electronic properties of the phenyl ring, enhancing metabolic stability, and potentially improving binding affinity to biological targets. The ortho-methoxy group, in conjunction with the fluorine atoms, imparts unique steric and electronic characteristics that can be exploited in the synthesis of complex, biologically active molecules and advanced organic materials.[1]

One-pot syntheses, which involve the sequential or tandem execution of multiple reaction steps in a single reaction vessel, represent a paradigm of efficiency in chemical synthesis. They offer numerous advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and minimized purification steps, thereby aligning with the principles of green chemistry. This application note provides a detailed guide to the one-pot synthesis of biaryl compounds using this compound, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, particularly when dealing with electronically modified substrates like this compound. The electron-withdrawing nature of the fluorine atoms can influence the nucleophilicity of the boronic acid, necessitating careful optimization of the reaction conditions to achieve high yields.

One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially available
Aryl Halide (e.g., 4-bromoanisole)Reagent gradeCommercially available
Bis(pinacolato)diboron (B₂pin₂)≥98%Commercially available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Commercially available
Potassium Acetate (KOAc)AnhydrousCommercially available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially available
1,4-DioxaneAnhydrousCommercially available
TolueneAnhydrousCommercially available
Ethanol200 proofCommercially available
Deionized Water
Celite®Commercially available
Ethyl AcetateACS gradeCommercially available
HexanesACS gradeCommercially available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially available
Equipment
  • Microwave reactor or standard heating mantle with reflux condenser

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bars

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow

One_Pot_Workflow cluster_step1 Step 1: In Situ Borylation (Optional) cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Start Combine Aryl Halide 1, B₂pin₂, Pd(dppf)Cl₂, KOAc in 1,4-Dioxane Heat1 Heat under Inert Atmosphere (e.g., 120°C, MW) Start->Heat1 Add Add this compound, Aryl Halide 2, Pd(PPh₃)₄, and aq. Na₂CO₃ Heat1->Add Heat2 Heat under Inert Atmosphere (e.g., 100°C) Add->Heat2 Cool Cool to Room Temperature Heat2->Cool Filter Filter through Celite® Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Figure 2: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling.

Detailed Protocol

Note: This protocol is a representative example and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition:

    • Add anhydrous toluene (5 mL) and anhydrous ethanol (1 mL) via syringe.

    • Prepare a 2 M aqueous solution of sodium carbonate (Na₂CO₃). Add 2.0 mL of this solution (4.0 mmol, 4.0 equiv.) to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Boronic Acid This compoundKey building block with unique electronic properties.
Aryl Halide Aryl Bromide or IodideHigher reactivity compared to aryl chlorides.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Commonly used, effective palladium catalysts.[3]
Base Na₂CO₃, K₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.[4]
Solvent System Toluene/Ethanol/Water or Dioxane/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-120 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Stoichiometry 1.2-1.5 equiv. of boronic acidA slight excess of the boronic acid is often used to drive the reaction to completion.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature. Consider using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand.[5]

    • Protodeboronation: The boronic acid group can be cleaved under harsh basic conditions. Use a milder base (e.g., K₃PO₄) or perform the reaction at a lower temperature.

    • Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents prior to use.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at high temperatures. Lowering the reaction temperature or using a different catalyst may mitigate this side reaction.

    • Dehalogenation of Aryl Halide: This can be a competing pathway, particularly with electron-rich aryl halides.

Conclusion

The one-pot synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling is a powerful and efficient method for accessing complex molecular architectures. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of fluorinated biaryls. Careful consideration of the reaction parameters, particularly the choice of catalyst and base, is crucial for achieving high yields and purity. The unique electronic properties imparted by the difluoro and methoxy substituents make this building block an invaluable tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of Biaryl Products Derived from 3,6-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust purification strategies for biaryl compounds synthesized via reactions involving 3,6-difluoro-2-methoxyphenylboronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The unique electronic and steric properties imparted by the difluoro and ortho-methoxy substituents on the boronic acid necessitate tailored purification protocols to achieve high purity standards essential for research, particularly in the realms of drug discovery and materials science. This document outlines detailed methodologies for extractive workup, removal of catalyst and boronic acid-derived impurities, and final purification by column chromatography and recrystallization.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal and materials chemistry, enabling the synthesis of complex biaryl structures. The fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-methoxy group can influence conformation and solubility.[1][2] However, these same features present unique challenges during product purification.

The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the boronic acid and the polarity of the resulting biaryl product. The steric hindrance from the ortho-methoxy group and a fluorine atom can sometimes lead to incomplete reactions or the formation of side products.[3] Consequently, a systematic and well-designed purification strategy is paramount to isolate the desired product in high purity.

This guide provides a logical workflow for tackling these purification challenges, moving from initial reaction workup to final polishing steps.

General Purification Workflow

A multi-step approach is typically required to achieve high purity for biaryl products derived from this compound. The general workflow is outlined below.

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start -> workup [label="Quench and Partition"]; workup -> pd_removal [label="Organic Phase"]; pd_removal -> boronic_removal [label="Crude Product"]; boronic_removal -> chromatography [label="Partially Purified Product"]; chromatography -> recrystallization [label="Solid Product"]; chromatography -> final_product [label="If Liquid or High Purity"]; recrystallization -> final_product [label="High Purity Solid"]; }

Caption: General workflow for the purification of biaryl products.

Extractive Workup: The First Line of Defense

The initial workup of a Suzuki-Miyaura reaction serves to remove the bulk of inorganic salts, the base, and highly polar impurities.

A typical procedure involves quenching the reaction mixture with water and extracting the product into a suitable organic solvent.[4] Ethyl acetate is a common choice due to its moderate polarity, which is often suitable for dissolving biaryl products. For more polar products, a solvent mixture such as dichloromethane/isopropanol may be necessary.

Protocol 1: General Extractive Workup

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate (or another suitable organic solvent) and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Removal of Palladium and Boronic Acid-Derived Impurities

After the initial extraction, the crude product is often contaminated with residual palladium catalyst and unreacted boronic acid or its byproducts (e.g., homocoupled dimer).

Palladium Removal: A Critical Step for Purity

Palladium contamination is a significant concern, especially in pharmaceutical applications. Several methods can be employed for its removal.[5]

  • Metal Scavengers: Solid-supported scavengers with functional groups that chelate palladium are highly effective.[6][7] These are insoluble materials that can be stirred with the crude product solution and then simply filtered off.

Table 1: Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Conditions
Thiol-based-SHStir with crude product in an organic solvent at RT overnight
Amine-based-NH₂, -NR₂Stir with crude product in an organic solvent at RT to elevated temperatures
Phosphine-based-PR₂Stir with crude product in an organic solvent at RT

Protocol 2: Palladium Removal with a Thiol-Based Scavenger

  • Dissolve the crude product in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Add a thiol-functionalized silica gel or polymer resin (typically 5-10 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the palladium levels in the solution using techniques like inductively coupled plasma mass spectrometry (ICP-MS) if available.[][9]

  • Filter the mixture through a pad of Celite® or a syringe filter to remove the scavenger.

  • Rinse the filter cake with the organic solvent.

  • Concentrate the filtrate to obtain the palladium-depleted product.

Boronic Acid and Homocoupling Impurity Removal

Unreacted this compound and its homocoupled dimer are common impurities.[10][11]

  • Aqueous Base Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts by washing with a basic aqueous solution, thereby partitioning them into the aqueous layer.[12]

  • Methanol Azeotrope: Boronic acids can be removed by repeated co-evaporation with methanol, which forms the volatile trimethyl borate ester.[13]

Protocol 3: Removal of Boronic Acid Impurities

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Wash the organic solution with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Separate the layers and wash the organic layer with water and brine to remove any residual base.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • For stubborn traces of boronic acid, dissolve the product in methanol and concentrate under reduced pressure. Repeat this process 2-3 times.

Column Chromatography: The Workhorse of Purification

Silica gel column chromatography is the most common method for the final purification of biaryl products.[7][14] The polarity of the eluent is critical for achieving good separation. Given the presence of two fluorine atoms and a methoxy group, the biaryl products are expected to have moderate to high polarity.

Solvent System Selection:

  • A typical starting point for eluent selection is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • For more polar products, dichloromethane/methanol or ethyl acetate/methanol gradients may be necessary.[15]

  • Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Table 2: Suggested Eluent Systems for Column Chromatography

Polarity of ProductSuggested Starting Eluent System (v/v)
Low to ModerateHexanes:Ethyl Acetate (9:1)
Moderate to HighHexanes:Ethyl Acetate (1:1) to pure Ethyl Acetate
HighDichloromethane:Methanol (98:2) to (95:5)

Protocol 4: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization: For Crystalline Solids

If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity and obtain a crystalline product.[16][17][18] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Selection for Fluorinated Biaryls:

  • Due to the fluorine and methoxy groups, these compounds may have unique solubility profiles.

  • Common recrystallization solvents to screen include ethanol, isopropanol, acetonitrile, toluene, and mixtures such as hexanes/ethyl acetate or dichloromethane/pentane.[19][20][21][22]

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dissolve [label="Dissolve in Minimum Hot Solvent"]; cool [label="Slow Cooling to Room Temperature"]; ice_bath [label="Cool in Ice Bath"]; filter [label="Vacuum Filtration"]; wash [label="Wash with Cold Solvent"]; dry [label="Dry Crystals"];

dissolve -> cool; cool -> ice_bath; ice_bath -> filter; filter -> wash; wash -> dry; }

Caption: Key steps in the recrystallization process.

Protocol 5: Recrystallization

  • Place the solid product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • If using a two-solvent system, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.[][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and assessing purity. The absence of signals from impurities is a good indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the percentage purity of the final product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low recovery after extractionProduct is too polar for the chosen organic solvent.Use a more polar extraction solvent like dichloromethane or a mixture (e.g., EtOAc/IPA).
Persistent palladium contaminationInefficient scavenging.Increase the amount of scavenger, extend the reaction time, or try a different type of scavenger.
Co-elution of product and impurities during chromatographyInappropriate solvent system.Optimize the eluent system using TLC with different solvent mixtures. Consider reverse-phase chromatography for very polar compounds.
Product "oils out" during recrystallizationThe solvent is too non-polar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure slow cooling.

Conclusion

The purification of biaryl products derived from this compound requires a systematic and multi-faceted approach. By combining an effective extractive workup, targeted removal of catalyst and boronic acid-derived impurities, and careful optimization of chromatographic and recrystallization conditions, researchers can consistently obtain high-purity materials essential for their downstream applications. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and reliable purification methods for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered and electronically complex reagent, 3,6-Difluoro-2-methoxyphenylboronic acid .

The unique substitution pattern of this boronic acid—featuring an ortho-methoxy group and two ortho-fluorine atoms relative to the boron center—presents a distinct set of challenges that can lead to common issues such as low conversion, side product formation, and complete reaction failure. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: From Problem to Solution

This section is structured to help you quickly identify the symptoms of your failed reaction and navigate to targeted, evidence-based solutions.

Problem 1: Low to No Conversion of Starting Materials

This is the most common failure mode. You observe primarily your starting aryl halide and unreacted boronic acid, with little to no desired product formed.

Root Cause Analysis: The primary bottleneck for this substrate is often the transmetalation step in the Suzuki catalytic cycle.[1][2] The steric bulk from the ortho-methoxy group and the electron-withdrawing nature of the ortho-fluorines can hinder the boronic acid's approach and reaction with the palladium center.[1][3] A secondary cause can be catalyst deactivation or low catalyst activity.

Solutions:

  • Optimize the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate. More forcing conditions are required.

    • Actionable Protocol: Switch to a catalyst system known for coupling sterically hindered substrates.[1][4] Bulky, electron-rich biarylphosphine ligands are essential as they stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[2][4]

    • Recommended Systems: Screen modern Buchwald-type ligands and pre-catalysts.[1][5] These are designed to overcome high activation barriers in challenging couplings.

Catalyst SystemLigandKey AdvantageTypical Loading (mol%)
XPhos Pd G3 XPhosExcellent for sterically demanding substrates.[1]1 - 3
RuPhos Pd G3 RuPhosHighly active for hindered biaryl synthesis.[1]1 - 3
Pd₂(dba)₃ with SPhos SPhosBroadly effective, promotes difficult couplings.[5]1-2 (Pd), 2-4 (Ligand)
  • Increase Reaction Temperature: The activation energy for coupling hindered substrates is high.

    • Actionable Protocol: Increase the reaction temperature in 10-20 °C increments. Solvents like dioxane or toluene allow for temperatures between 80-110 °C, which is often necessary.[1] Ensure the reaction is well-sealed to prevent solvent loss.

Problem 2: Significant Protodeboronation of the Boronic Acid

You observe the formation of 1,3-difluoro-2-methoxybenzene as a major byproduct, indicating that the boronic acid is being quenched by a proton source before it can couple.

Root Cause Analysis: Protodeboronation is a common side reaction for boronic acids, especially those that are electron-deficient or used under harsh basic conditions with protic solvents (like water).[6][7] The fluorine substituents on your boronic acid exacerbate this issue.

Solutions:

  • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative that slowly releases the active species in situ. This minimizes its concentration and susceptibility to decomposition.[1][7]

    • Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[1][8]

    • MIDA Boronates: Exceptionally stable derivatives that can withstand a range of conditions.[7][9]

    • Diethanolamine Adducts: Forms a stable, crystalline solid that can be used directly in the coupling reaction, often in protic solvents.[1][10]

  • Modify the Base and Solvent System: The choice of base and the presence of water are critical factors.[6][7]

    • Actionable Protocol:

      • Switch to a non-aqueous base/solvent system. Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like dioxane or toluene.[1][5]

      • If an aqueous system is necessary, use a milder base like KF or CsF, which can be effective while minimizing boronic acid decomposition.[7][11]

      • Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can also contribute to degradation pathways.[1]

Problem 3: Formation of Homocoupled (Biaryl) Side Products

You observe the formation of a symmetrical biaryl product derived from the dimerization of your boronic acid.

Root Cause Analysis: Homocoupling is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1]

Solutions:

  • Ensure Rigorous Inert Conditions: Oxygen is the primary culprit.

    • Actionable Protocol: Degas all solvents (including any water used in the base solution) thoroughly. The freeze-pump-thaw method is most effective, but sparging with argon or nitrogen for 20-30 minutes is a viable alternative.[5] Assemble the reaction under a positive pressure of an inert gas.

  • Use a Pd(0) Source or a Robust Precatalyst: Avoid inefficient in situ reduction.

    • Actionable Protocol: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, use a modern, air-stable precatalyst (e.g., XPhos Pd G3) which is designed for clean and efficient generation of the active Pd(0) species.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple compared to simpler boronic acids?

A1: This boronic acid has a challenging combination of steric and electronic properties. The ortho-methoxy group provides significant steric bulk, hindering access to the palladium center.[3] Simultaneously, the two ortho-fluorine atoms are strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group during the transmetalation step.[12][13] This combination slows down the key steps of the catalytic cycle, requiring more specialized and robust reaction conditions to achieve good yields.[1]

Q2: What is the ideal starting point for a Suzuki coupling with this boronic acid if I have no prior experience with it?

A2: A robust starting point is crucial. Based on literature for sterically hindered couplings, the following conditions are recommended as a first attempt.[1]

  • Aryl Halide: 1.0 equivalent

  • This compound: 1.5 equivalents

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (finely powdered, 3.0 equivalents)

  • Solvent: Dioxane/H₂O (10:1 ratio, degassed)

  • Temperature: 100 °C

This combination of a powerful ligand, strong base, and high temperature is designed to overcome the inherent difficulties of the substrate.[1]

Q3: My reaction is very clean, but simply stops at ~30% conversion. What should I do?

A3: This often points to catalyst death or instability of the boronic acid over the reaction time.

  • Check Catalyst Loading: Try increasing the catalyst loading to 3-5 mol%.

  • Re-evaluate Boronic Acid Stability: The boronic acid may be slowly decomposing via protodeboronation.[6] Consider converting it to a more stable trifluoroborate or MIDA ester derivative, which will release the boronic acid more slowly and maintain its concentration throughout the reaction.[1][7]

  • Sequential Addition: In some cases, adding the boronic acid in portions over the course of the reaction can help maintain a productive catalytic cycle.

Q4: Can I use a different metal catalyst, like Nickel?

A4: While palladium is the workhorse for Suzuki couplings, nickel catalysts are known to be effective, particularly for coupling with less reactive electrophiles like aryl chlorides.[2] Nickel catalysts with specialized ligands can sometimes outperform palladium for very sterically hindered substrates.[14] However, palladium-based systems, especially with modern Buchwald-type ligands, are generally more versatile and should be thoroughly explored first.[4]

Visual Guides and Protocols

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar¹-X pd_complex Ar¹-Pd(II)-X L₂ ox_add->pd_complex transmetal Transmetalation (Rate-Limiting Step) pd_complex->transmetal + [Ar²B(OH)₃]⁻ (from Boronic Acid + Base) diaryl_pd Ar¹-Pd(II)-Ar² L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² Product red_elim->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.

Diagram: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem: Low or No Yield check_sm Are Starting Materials Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes diagnosis1 Diagnosis: Catalyst Inactivity or Difficult Transmetalation no_sm_consumed->diagnosis1 solution1a Action: Use Bulky Ligand (XPhos, RuPhos) diagnosis1->solution1a solution1b Action: Increase Temperature (80-110 °C) diagnosis1->solution1b check_side_products Major Side Products Observed? yes_sm_consumed->check_side_products protodeboronation Protodeboronation Product check_side_products->protodeboronation Yes, Protodeboronation homocoupling Homocoupling Product check_side_products->homocoupling Yes, Homocoupling diagnosis2 Diagnosis: Boronic Acid Instability protodeboronation->diagnosis2 solution2a Action: Use Anhydrous Conditions (K₃PO₄, Dioxane) diagnosis2->solution2a solution2b Action: Protect Boronic Acid (BF₃K, MIDA ester) diagnosis2->solution2b diagnosis3 Diagnosis: Oxygen Contamination homocoupling->diagnosis3 solution3a Action: Rigorous Degassing (Freeze-Pump-Thaw) diagnosis3->solution3a solution3b Action: Use Pd(0) Source or Robust Precatalyst diagnosis3->solution3b

Caption: A logical workflow for diagnosing and solving common Suzuki coupling failures.

Experimental Protocol: Catalyst Screening for a Hindered Coupling

This protocol provides a framework for efficiently screening different catalyst systems.

  • Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv, e.g., 0.2 mmol) and this compound (1.5 equiv, 0.3 mmol).

  • Base Addition: Add a finely powdered base (e.g., K₃PO₄, 3.0 equiv, 0.6 mmol) to each vial.

  • Inerting: Seal the vials with septum caps and place them in a manifold. Purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the specific palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to each designated vial.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve 0.2 M concentration) via syringe.

  • Reaction: Place the vials in a preheated heating block (e.g., 100 °C) and stir vigorously for the designated time (e.g., 12-24 hours).

  • Monitoring: After the reaction time, cool the vials to room temperature. Take a small aliquot from each, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, 3,6-Difluoro-2-methoxyphenylboronic acid .

The unique structure of this boronic acid, characterized by significant steric hindrance from its ortho-methoxy and ortho-fluoro substituents, presents a common yet formidable obstacle to achieving high reaction yields. This guide is structured to address these specific challenges in a logical, question-and-answer format, moving from initial problem diagnosis to advanced optimization techniques.

Troubleshooting Guide: From Low Yield to Successful Coupling

This section is designed to function as a systematic workflow. If you are experiencing issues with your reaction, start with Q1 and proceed accordingly.

Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic review of the foundational parameters is the most effective first step. Often, the issue lies not with the core methodology but with the integrity of the components or the reaction environment.

  • Inert Atmosphere Integrity: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen. The presence of oxygen can lead to the oxidation of the active catalyst and promote undesirable side reactions like the homocoupling of your boronic acid.[1][2]

    • Action: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. All reaction vessels should be flame-dried or oven-dried and the reaction should be set up and run under a positive pressure of an inert gas.[3]

  • Catalyst and Ligand Activity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly.[2] Phosphine ligands are particularly susceptible to oxidation.

    • Action: Use fresh catalyst and ligand from a reputable supplier. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[1] Consider using modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) which are designed for reliable generation of the active catalyst.[4]

  • Reagent Quality:

    • Boronic Acid Stability: this compound, like many boronic acids, can dehydrate to form boroxines or undergo decomposition.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[2] Aryl chlorides are notoriously less reactive and require specialized, highly active catalyst systems.[5]

    • Action: Use high-purity reagents. If you suspect the quality of your boronic acid, consider its purification or conversion to a more stable derivative (see Q4).

Q2: I've confirmed my setup and reagents are sound, but the yield is still low. How do I address the steric hindrance from the ortho substituents?

A2: The primary challenge with this compound is the steric bulk around the C-B bond. This bulk impedes the transmetalation step of the catalytic cycle, which is often rate-limiting.[6] The solution is to use a catalytic system specifically designed to accommodate this steric hindrance.

  • Ligand Selection is Key: The ligand's role is to stabilize the palladium center and facilitate the different steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands are required.[7] These ligands promote the crucial reductive elimination step and can also accelerate the oxidative addition step.[6]

    • Action: Switch from standard ligands like PPh₃ to modern biaryl phosphine ligands (Buchwald ligands) or bulky alkylphosphine ligands. These create a larger "pocket" around the palladium atom, allowing the hindered boronic acid to approach and transmetalate more easily.

Table 1: Recommended Ligands for Sterically Hindered Couplings
Ligand TypeSpecific ExamplesKey Advantages for This Substrate
Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding; excellent for promoting both oxidative addition and reductive elimination. Widely cited for challenging couplings.[8]
Dialkylbiaryl Phosphines tBuXPhos, tBuBrettPhosIncreased bulk and electron-donating ability compared to standard biaryl phosphines, often effective when others fail.
Bulky Alkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(tBu)₃)Very electron-rich, promoting oxidative addition, particularly for less reactive aryl chlorides.[5]
Q3: I'm observing significant protodeboronation. What are the best strategies to minimize this side reaction?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common and often overlooked cause of low yields.[2] This side reaction is promoted by the presence of water and certain bases.

  • Choice of Base and Solvent: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[9] The choice of a less nucleophilic base can also be critical.

    • Action 1 (Anhydrous Conditions): Switch to a non-aqueous solvent system. Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃ in solvents such as dioxane, toluene, or 2-MeTHF.[9]

    • Action 2 (Milder Bases): If aqueous conditions are necessary, consider using a milder base like potassium fluoride (KF), which can activate the boronic acid without aggressively promoting protodeboronation.[10]

  • Use of More Stable Boron Reagents: Boronic acids can be converted into more stable derivatives that are less prone to premature decomposition. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]

    • Action: Convert the boronic acid to a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate. Potassium organotrifluoroborates are particularly stable crystalline solids that are less prone to protodeboronation.[8]

Q4: I'm seeing homocoupling of my boronic acid as a major byproduct. What causes this and how can it be prevented?

A4: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. The primary cause is the presence of oxygen, which facilitates a palladium-catalyzed oxidative coupling pathway.[1][2]

  • Rigorous Exclusion of Oxygen: This side reaction is a direct indicator of inadequate inerting of your reaction.

    • Action: Re-evaluate your degassing procedure. A minimum of three freeze-pump-thaw cycles is recommended for the highest level of oxygen removal. Ensure a constant positive pressure of inert gas is maintained throughout the entire duration of the reaction, including the heating phase.[3]

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is crucial for effective optimization.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Forms Ar-Ar') product Coupled Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex boronic_acid Boronic Acid (Ar'-B(OR)₂) boronic_acid->trans_complex base Base base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield / No Reaction check_basics Check Basics: - Inert Atmosphere - Reagent Quality - Catalyst Activity start->check_basics side_reactions Analyze Byproducts: - Protodeboronation? - Homocoupling? check_basics->side_reactions Basics OK improve_basics Solution: - Rigorous Degassing - Use Fresh Reagents - Use Pre-catalyst check_basics->improve_basics Issues Found protodeboronation Protodeboronation Observed side_reactions->protodeboronation Starting Material Loss homocoupling Homocoupling Observed side_reactions->homocoupling Dimer of Boronic Acid no_side_reactions No Major Side Reactions (Steric Hindrance Likely) side_reactions->no_side_reactions Only SM Recovered solve_proto Solution: - Use Anhydrous Conditions (K₃PO₄) - Use Milder Base (KF) - Convert to BPin or Trifluoroborate protodeboronation->solve_proto solve_homo Solution: - Improve Degassing (Freeze-Pump-Thaw) - Ensure Positive Inert Gas Pressure homocoupling->solve_homo solve_sterics Solution: - Use Bulky, Electron-Rich Ligands (XPhos, SPhos, PCy₃) - Screen Bases & Solvents - Increase Temperature no_side_reactions->solve_sterics

References

Technical Support Center: Stability of 3,6-Difluoro-2-methoxyphenylboronic acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 3,6-Difluoro-2-methoxyphenylboronic acid. This document is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this boronic acid, featuring two fluorine atoms and a methoxy group ortho to the boronic acid moiety, imparts specific reactivity and stability characteristics that are crucial to understand for successful and reproducible experimental outcomes.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound, with a specific focus on the effects of basic conditions. We will delve into the underlying chemical principles, provide actionable protocols, and offer data-driven insights to help you navigate the challenges of working with this and structurally similar boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. I suspect the boronic acid is degrading. What is the most likely cause?

A1: The most probable cause of low yields is the degradation of the boronic acid through a process called protodeboronation , which is often accelerated under basic conditions.[1][2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your starting material.[1] The rate of protodeboronation is highly dependent on the structure of the boronic acid, the reaction pH, temperature, and the specific base used.[1][3]

For this compound, the presence of electron-withdrawing fluorine atoms can influence its stability. While electron-withdrawing groups can sometimes stabilize the boronic acid, ortho-substituents, in particular, can lead to complex stability profiles.[4][5] It is crucial to carefully select the base and other reaction conditions to minimize this undesired side reaction.

Q2: Which type of base is best to use with this compound to minimize decomposition?

A2: The choice of base is critical. While a base is necessary to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases, especially in aqueous media, can significantly promote protodeboronation.[3][6]

  • Inorganic Bases: Generally, weaker inorganic bases are preferred. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. Phosphates like potassium phosphate (K₃PO₄) can also be effective.[7] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they can lead to rapid decomposition.[7]

  • Organic Bases: Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are generally less effective in promoting Suzuki-Miyaura couplings and may not be suitable for this substrate.[7]

  • Fluoride Sources: Bases containing fluoride ions, such as cesium fluoride (CsF) or potassium fluoride (KF), can be effective in some Suzuki-Miyaura reactions. However, their impact on the stability of this specific fluorinated boronic acid should be experimentally evaluated.

Recommendation: Start with a weaker inorganic base like K₂CO₃ or K₃PO₄. If the reaction is sluggish, you might consider a stronger base but be mindful of the increased risk of protodeboronation. Running a small-scale screen of different bases is highly recommended.

Q3: I am observing the formation of 1,4-difluoro-3-methoxybenzene as a byproduct. Is this related to the base?

A3: Yes, the formation of 1,4-difluoro-3-methoxybenzene is the direct result of protodeboronation of this compound. The presence of this byproduct is a clear indication that the boronic acid is unstable under your current reaction conditions, and the base is a primary contributing factor.

Q4: How can I monitor the stability of this compound in the presence of a base before committing to a large-scale reaction?

A4: A simple and effective way to assess stability is to perform a small-scale NMR experiment.

Protocol for Stability Assessment:

  • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Acquire a baseline ¹H or ¹⁹F NMR spectrum of the boronic acid solution.

  • Add the base of interest to the NMR tube.

  • Monitor the reaction by acquiring NMR spectra at regular time intervals (e.g., every 30 minutes) at the intended reaction temperature.

  • The disappearance of the starting boronic acid signals and the appearance of signals corresponding to 1,4-difluoro-3-methoxybenzene will allow you to quantify the rate of decomposition.

This experiment will provide valuable data on the compatibility of your chosen base with the boronic acid under your specific reaction conditions.

In-Depth Technical Guide

The Mechanism of Base-Catalyzed Protodeboronation

Understanding the mechanism of protodeboronation is key to mitigating it. In the presence of a base, boronic acids exist in equilibrium with their corresponding boronate species (R-B(OH)₃⁻).[1] It is this anionic boronate that is often more susceptible to protonolysis.

The currently accepted mechanisms for base-catalyzed protodeboronation of arylboronic acids involve either a concerted ipso-protonation/C-B cleavage or a stepwise pathway involving the formation of a transient aryl anion.[4][5] For electron-deficient systems, including some polyfluorinated arylboronic acids, the pathway involving a transient aryl anion may be more prevalent.[3][8]

Protodeboronation_Mechanism cluster_0 Equilibrium with Base cluster_1 Protodeboronation Pathways BoronicAcid R-B(OH)₂ Boronate R-B(OH)₃⁻ BoronicAcid->Boronate + OH⁻ Boronate2 R-B(OH)₃⁻ Concerted_TS [Concerted Transition State] Boronate2->Concerted_TS + H₂O ArylAnion R⁻ (Aryl Anion) Boronate2->ArylAnion Unimolecular Heterolysis Product R-H Concerted_TS->Product ArylAnion->Product + H₂O

Caption: Base-catalyzed protodeboronation pathways of arylboronic acids.

The electron-withdrawing nature of the fluorine atoms in this compound can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate. The ortho-methoxy group may also play a role through chelation or steric effects.

Comparative Stability Data

The following table provides a qualitative comparison of the stability of this compound in the presence of commonly used bases. This data is intended as a general guideline; actual stability will vary with concentration, temperature, and solvent.

BaseStrengthExpected Stability of this compoundComments
K₂CO₃ WeakHighA good initial choice for many Suzuki-Miyaura couplings.
Cs₂CO₃ ModerateModerate to HighOften provides higher yields but can be more expensive.
K₃PO₄ ModerateModerateCan be effective for challenging couplings.
NaOH StrongLowHigh risk of rapid protodeboronation, especially at elevated temperatures.
KOH StrongLowSimilar to NaOH, use with caution.
CsF ModerateModerateCan be a good option, but requires empirical testing.
Experimental Protocol: Screening Bases for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different bases to optimize the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Ligand (if required by the catalyst)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, CsF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., 2-5 mol%), and ligand (if necessary) to a series of reaction vials.

  • To each vial, add this compound (1.2-1.5 equiv).

  • To each vial, add a different base (2.0-3.0 equiv).

  • Add the anhydrous solvent to each vial to achieve the desired concentration.

  • Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS.

  • After a set reaction time (e.g., 12-24 hours), quench the reactions and analyze the final product distribution to identify the optimal base.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Analysis A Add Aryl Halide, Catalyst, Ligand B Add Boronic Acid A->B C Add Base (Variable) B->C D Add Solvent C->D E Heat under Inert Atmosphere D->E F Monitor by LC-MS or GC-MS E->F G Quench and Analyze Final Product F->G

Caption: Workflow for screening bases in a Suzuki-Miyaura coupling reaction.

Storage and Handling Recommendations

To ensure the longevity and reactivity of this compound, proper storage and handling are essential.

  • Storage: Store the solid boronic acid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[9] Avoid exposure to moisture and light. In the solid state, boronic acids can dehydrate to form boroxines (cyclic trimers), which is often a reversible process.[2]

  • Handling: Handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. When preparing solutions, use anhydrous solvents.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to achieve successful outcomes in synthetic applications. The primary pathway for decomposition, particularly under basic conditions, is protodeboronation. By understanding the mechanism of this undesired side reaction and by judiciously selecting the base and other reaction parameters, researchers can minimize degradation and maximize the efficiency of their cross-coupling reactions. The experimental protocols and guidelines provided in this technical support guide offer a systematic approach to optimizing reaction conditions and ensuring the reliable performance of this valuable synthetic building block.

References

Technical Support Center: Managing Steric Hindrance in Couplings with 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the use of 3,6-Difluoro-2-methoxyphenylboronic acid in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this valuable building block in their synthetic endeavors. The unique substitution pattern of this boronic acid, with fluoro and methoxy groups ortho to the boronic acid moiety, presents specific steric and electronic challenges that require careful consideration and optimization of reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful and reproducible outcomes in your Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Understanding the Challenge: The Impact of Ortho-Substitution

The primary hurdle when working with this compound is the steric bulk created by the methoxy group at the 2-position and the fluorine at the 6-position. This steric hindrance can significantly impact the key steps of the catalytic cycle in both Suzuki-Miyaura and Buchwald-Hartwig couplings, namely the transmetalation and reductive elimination steps.

The electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the boronic acid, affecting its reactivity. The fluorine and methoxy groups are known to enhance reactivity and selectivity in some cases, but their ortho-positioning to the reactive center requires a tailored approach to catalyst, ligand, and reaction condition selection.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound and provide actionable troubleshooting strategies.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I fix it?

A1: Low yields in this specific Suzuki-Miyaura coupling are most often a consequence of inefficient transmetalation or reductive elimination due to steric hindrance. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection are Critical: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. You need a catalyst system that is both highly active and can accommodate the bulky coupling partners.

    • Switch to Buchwald Ligands: These are electron-rich, bulky biarylphosphine ligands designed for challenging couplings. For this substrate, consider starting with ligands like XPhos , SPhos , or RuPhos . These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and subsequent steps.

    • Utilize Pre-formed Catalysts (Precatalysts): Using a pre-formed catalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), can lead to more consistent and higher yields. These precatalysts are more stable and ensure efficient generation of the active Pd(0) species.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.

    • Use a Stronger, Non-nucleophilic Base: Weaker bases like Na₂CO₃ might not be sufficient. Switch to stronger bases such as K₃PO₄ or Cs₂CO₃ . These bases are effective at promoting the formation of the boronate without interfering with the catalyst.

    • Ensure Proper Mixing: Use finely powdered bases to ensure maximum surface area and efficient reaction.

  • Solvent System and Temperature: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Aprotic Polar Solvents are Preferred: Solvents like 1,4-dioxane , toluene , or THF , often with a small amount of water, are good starting points. The water can help to solubilize the base and facilitate the formation of the active boronate.

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the sterically hindered transmetalation and reductive elimination steps. Temperatures in the range of 80-110 °C are common for these types of couplings.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to drive the reaction to completion.

Q2: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, especially with electron-rich boronic acids, and can be exacerbated by certain conditions. Here's how to address it:

  • Rigorous Degassing: Oxygen can promote the oxidative homocoupling of the boronic acid. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.

  • Use a Pd(0) Source or an Efficient Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can lead to side reactions. Using a Pd(0) catalyst like Pd₂(dba)₃ with an appropriate ligand or a reliable precatalyst can minimize this issue.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the main reaction.

  • Control the Rate of Boronic Acid Addition: In some challenging cases, slow addition of the boronic acid solution to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thus disfavoring the homocoupling reaction.

Q3: My Buchwald-Hartwig amination with this compound and a primary/secondary amine is not proceeding. What adjustments should I make?

A3: The Buchwald-Hartwig amination also faces challenges from the steric hindrance of this compound. The approach to troubleshooting is similar to the Suzuki-Miyaura coupling, with a focus on enhancing the reactivity of the catalytic system.

  • Ligand Choice is Paramount: For sterically hindered aryl halides and amines, specialized ligands are essential.

    • Bulky Biarylphosphine Ligands: Ligands such as BrettPhos , XPhos , or RuPhos are excellent choices for these transformations. Their steric bulk and electron-donating properties facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

    • Consider Josiphos-type Ligands: For certain substrates, Josiphos-type ferrocenyl phosphine ligands can also be highly effective.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Common Choices: NaOtBu , KOtBu , or LiHMDS are typically used. The choice of cation (Na⁺, K⁺, Li⁺) can sometimes influence the reaction outcome, so it may be worth screening different alkoxides.

  • Solvent: Anhydrous, aprotic solvents are generally used.

    • Toluene and 1,4-dioxane are common choices. Ensure your solvent is rigorously dried before use.

  • Temperature: Elevated temperatures are often necessary, typically in the range of 80-120 °C.

Recommended Starting Protocols

The following are generalized protocols that should serve as a good starting point for your optimization efforts. Always perform reactions under an inert atmosphere (argon or nitrogen).

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • 1,4-Dioxane/H₂O (10:1 mixture, degassed)

  • Anhydrous, inert atmosphere reaction vessel with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

Reagents and Materials:

  • Aryl chloride (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene (degassed)

  • Anhydrous, inert atmosphere reaction vessel with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the aryl chloride, NaOtBu, and the BrettPhos Pd G3 precatalyst.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed anhydrous toluene via syringe.

  • Add the secondary amine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Catalyst/Ligand Systems

Coupling ReactionRecommended LigandsRecommended Precatalysts
Suzuki-Miyaura XPhos, SPhos, RuPhosXPhos Pd G3, SPhos Pd G3
Buchwald-Hartwig BrettPhos, XPhos, RuPhosBrettPhos Pd G3, XPhos Pd G3

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_hindrance Steric Hindrance Impact A Pd(0)L_n B Ar-Pd(II)(L_n)-X (Oxidative Addition) A->B Ar-X C Ar-Pd(II)(L_n)-O-B(OH)R' B->C Base, R'-B(OH)₂ D Ar-Pd(II)(L_n)-R' C->D Transmetalation E Ar-R' (Reductive Elimination) D->E E->A Regenerated Catalyst

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive steps.

Troubleshooting Flowchart for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield with This compound catalyst Switch to Bulky Ligand (XPhos, SPhos) & Pd G3 Precatalyst start->catalyst base Use Stronger Base (K₃PO₄, Cs₂CO₃) catalyst->base temp Increase Temperature (80-110 °C) base->temp recheck Re-evaluate Yield temp->recheck success Successful Coupling recheck->success Yield Improved further_opt Further Optimization Needed recheck->further_opt Yield Still Low

Caption: A systematic approach to troubleshooting low yields.

References

Technical Support Center: Low-Temperature Suzuki Coupling with 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3,6-Difluoro-2-methoxyphenylboronic acid in low-temperature Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-tested expertise. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the use of sterically hindered and electronically complex substrates like this compound, particularly at low temperatures, can introduce specific challenges. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your low-temperature Suzuki coupling experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and systematic solutions.

Q1: My reaction shows low to no conversion of the starting materials, even after an extended reaction time. What are the likely causes and how can I fix this?

A1: Low or no conversion at low temperatures is a common hurdle and can stem from several factors related to the catalytic cycle. The primary steps to investigate are the generation of the active Pd(0) catalyst and the efficiency of the oxidative addition.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation: The active catalyst in a Suzuki coupling is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. At low temperatures, this reduction can be sluggish.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced, air-stable precatalyst (e.g., XPhos Pd G3, SPhos Pd G2) that readily generates the active Pd(0) species under mild conditions.[4]

  • Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow at low temperatures, especially with less reactive aryl chlorides or electron-rich aryl bromides.[3][5]

    • Solution 1: Ligand Choice: Employing electron-rich and bulky phosphine ligands can significantly accelerate oxidative addition.[3] Ligands like SPhos, XPhos, or RuPhos are excellent choices for challenging couplings.

    • Solution 2: Aryl Halide Reactivity: If possible, consider using a more reactive aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1]

  • Poor Solubility: At low temperatures, one or more of your reagents (aryl halide, boronic acid, base) may have poor solubility in the chosen solvent, effectively reducing their concentration and slowing the reaction rate.

    • Solution: Screen different solvent systems. While ethereal solvents like dioxane and THF are common, sometimes a more polar solvent like DMF or a non-polar solvent like toluene (often with a co-solvent) can improve solubility. Ensure vigorous stirring, especially in biphasic systems, to maximize interfacial contact.[4][6]

  • Catalyst Deactivation: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to inactive palladium black.[4]

    • Solution: Ensure all solvents are thoroughly degassed prior to use, and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[4]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my boronic acid (1,3-difluoro-2-methoxybenzene). What is this side reaction and how can I minimize it?

A2: This side product is the result of protodeboronation, a common and often problematic side reaction in Suzuki couplings.[7] It involves the cleavage of the C-B bond and its replacement with a C-H bond. Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to this process, especially in the presence of a base and a proton source (like water). [8][9]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[10]

    • Solution: Switch to a milder or non-nucleophilic base. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are often effective as they activate the boronic acid for transmetalation without strongly promoting protodeboronation.[11][12] Weak carbonate bases like K₂CO₃ can also be a good alternative to stronger bases like K₃PO₄ or NaOH.[6]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, eliminating it can be highly effective.[4]

    • Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Finely powdered, anhydrous K₃PO₄ in a solvent like dioxane or toluene can be a good starting point for anhydrous conditions.

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can prevent premature protodeboronation.

    • Solution 1: Boronate Esters: Convert the boronic acid to a pinacol (BPin) or neopentyl glycol boronate ester. These are generally more stable and can be used directly in the coupling reaction.

    • Solution 2: Organotrifluoroborates: Potassium aryltrifluoroborates (ArBF₃K) are highly stable crystalline solids that are resistant to protodeboronation.[13] They can be used directly in the coupling, often with a base like Cs₂CO₃. The stability of trifluoroborates with electron-withdrawing substituents is particularly high.[14]

  • Reaction Temperature: While the goal is a low-temperature reaction, excessively long reaction times at even moderate temperatures can increase the extent of protodeboronation.

    • Solution: Aim for a catalyst system that is active enough to achieve a reasonable reaction rate at the desired low temperature, thereby minimizing the overall reaction time.

Q3: My reaction is messy, with multiple byproducts including homocoupling of the boronic acid. What's causing this and what are the solutions?

A3: The formation of multiple byproducts, including the homocoupling of the boronic acid (to form a biaryl of this compound), often points to issues with oxygen contamination or suboptimal reaction conditions.

Causes and Corrective Actions:

  • Oxygen Contamination: As mentioned, oxygen can lead to the oxidative homocoupling of the boronic acid, catalyzed by palladium.[4]

    • Solution: Rigorous degassing of all solvents is crucial. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Ensure the reaction vessel is properly purged with an inert gas before adding reagents.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is interdependent and critical for a clean reaction.[4] An inappropriate combination can lead to side reactions.

    • Solution: Systematically screen different conditions. A common starting point for difficult couplings is a phosphine ligand like SPhos or XPhos, with a base like K₃PO₄ in a solvent system like dioxane/water or toluene.[6][15]

  • Dehalogenation of the Aryl Halide: Another possible side reaction is the dehalogenation of your aryl halide starting material, where the halogen is replaced by a hydrogen atom.[3]

    • Solution: This can sometimes be caused by certain bases or solvent impurities. Switching the base or ensuring high-purity, degassed solvents can help mitigate this issue.

Frequently Asked Questions (FAQs)

Why perform a Suzuki coupling at low temperature?

Low-temperature conditions are often desirable for substrates that are thermally sensitive or contain functionalities prone to degradation or side reactions at elevated temperatures. In the context of complex molecule synthesis, particularly in drug development, maintaining the integrity of all functional groups is paramount. While many Suzuki couplings are run at elevated temperatures (60-110 °C), developing low-temperature protocols (e.g., room temperature) enhances the reaction's scope and functional group tolerance.[16]

How do the fluorine and methoxy substituents on this compound affect the reaction?

The electronic and steric properties of this specific boronic acid present a unique set of challenges and considerations:

  • Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring. This can make the boronic acid more susceptible to protodeboronation.[8][9] However, electron-withdrawing groups can sometimes have complex effects on the overall rate of protodeboronation.[14] The electron-donating methoxy group can partially counteract this effect.

  • Steric Hindrance: The ortho-methoxy group introduces significant steric bulk around the boron center. This can hinder the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[17] This steric hindrance often necessitates the use of bulky phosphine ligands on the palladium catalyst to promote the subsequent reductive elimination step.[3]

What is the best way to monitor the progress of my low-temperature Suzuki reaction?

Real-time monitoring is crucial for optimizing reaction conditions and determining the endpoint.

  • Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method for qualitative monitoring.[18] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative and precise monitoring, LC-MS or GC-MS are the preferred methods.[4] Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed to determine the conversion percentage and identify any side products.

  • In situ Analytical Methods: Advanced techniques like in situ NMR or Raman spectroscopy can provide real-time kinetic data without disturbing the reaction mixture, offering a deeper mechanistic understanding.[19][20][21]

Experimental Protocols

General Protocol for Low-Temperature Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., finely powdered K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane or Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon or Nitrogen for 5-10 minutes.[4]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst. Then, add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously at the desired low temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable precatalyst with a bulky, electron-rich ligand suitable for challenging substrates.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess helps drive the reaction to completion.
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, non-nucleophilic base effective in many Suzuki couplings.
Solvent Dioxane/H₂O (10:1) or TolueneCommon solvents for Suzuki reactions, offering good solubility for many substrates.
Temperature Room Temperature to 40 °CA good starting point for low-temperature optimization.

Table 1: Recommended starting conditions for low-temperature Suzuki coupling.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2][5][15]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar' Troubleshooting_Workflow start Low Conversion? check_catalyst Check Catalyst System (Precatalyst, Ligand) start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_conditions Review Conditions (Solvent, Temp, Base) check_catalyst->check_conditions check_conditions->side_products protodeboronation Protodeboronation? side_products->protodeboronation Yes success Reaction Optimized side_products->success No homocoupling Homocoupling? protodeboronation->homocoupling No change_base Use Milder/Anhydrous Base (KF, K₃PO₄ anhyd.) protodeboronation->change_base Yes degas Improve Degassing Maintain Inert Atmosphere homocoupling->degas Yes homocoupling->success No protect_boron Protect Boronic Acid (BPin, ArBF₃K) change_base->protect_boron protect_boron->success degas->success

References

Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 3,6-Difluoro-2-methoxyphenylboronic acid by NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical reaction is paramount. When utilizing versatile reagents like 3,6-Difluoro-2-methoxyphenylboronic acid, particularly in sensitive applications such as Suzuki-Miyaura cross-coupling reactions, the formation of unexpected byproducts can compromise yield, purity, and ultimately the efficacy of the target molecule.[1] This guide provides a comprehensive troubleshooting framework, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to identify and mitigate common byproducts.

Understanding the Usual Suspects: Common Byproducts and Their Formation

In reactions involving arylboronic acids, particularly those with electron-withdrawing or ortho-substituents like this compound, several side reactions can compete with the desired transformation. Understanding the mechanisms behind the formation of these impurities is the first step toward effective troubleshooting.

Protodeboronation: The Unwanted Proton Swap

Protodeboronation is a frequent and often frustrating side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This leads to the formation of 1,4-difluoro-3-methoxybenzene, a byproduct that represents a direct loss of your starting material. The propensity for protodeboronation is highly dependent on factors such as reaction pH, temperature, and the electronic nature of the arylboronic acid.[2][4]

Mechanism: The reaction is essentially a protonolysis of the carbon-boron bond.[2] In aqueous media, the reaction mechanism can be complex and is significantly influenced by the pH, which affects the speciation of the boronic acid.[2] Both acidic and basic conditions can promote protodeboronation.[3][4]

Homocoupling: Dimerization of the Starting Material

The formation of a symmetrical biaryl, in this case, 2,2'-dimethoxy-3,3',6,6'-tetrafluorobiphenyl, is another common byproduct. This "homocoupling" reaction is often catalyzed by the transition metal catalyst (e.g., palladium) used in the primary reaction.[5][6]

Mechanism: The precise mechanism can vary, but it generally involves the transmetalation of two boronic acid molecules to the metal center, followed by reductive elimination to form the C-C bond of the dimer.[6] The presence of oxidants, including air (oxygen), can often promote this side reaction.[7]

Boroxine Formation: The Anhydride Trimer

Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8][9] In the case of this compound, this would result in the formation of a six-membered ring containing alternating boron and oxygen atoms, with the 3,6-difluoro-2-methoxyphenyl groups attached to the boron atoms.

Mechanism: This is a reversible equilibrium process favored by the removal of water. While boroxine formation doesn't represent a permanent loss of starting material (as it can hydrolyze back to the boronic acid), its presence can complicate reaction kinetics and NMR analysis.[9]

Troubleshooting Workflow: An NMR-Guided Approach

A systematic approach, centered around NMR analysis, is crucial for identifying and addressing byproduct formation.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 NMR Analysis cluster_2 Byproduct Identification & Mitigation cluster_3 Resolution A Unexpected peaks in NMR or low yield B Acquire 1H, 19F, and 11B NMR spectra A->B C Compare spectra to known byproduct signatures B->C D Protodeboronation Detected? C->D E Homocoupling Detected? C->E F Boroxine Detected? C->F G Optimize reaction conditions (pH, temp, solvent) D->G Yes H Degas solvent, use inert atmosphere E->H Yes I Add H2O or use protic solvent for NMR F->I Yes J Improved Yield and Purity G->J H->J I->J

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

FAQs: Interpreting Your NMR Spectra

This section addresses common questions that arise during the analysis of reaction mixtures containing this compound and its derivatives.

Q1: I see a new set of aromatic signals in my ¹H NMR spectrum that integrates to three protons, and the corresponding ¹⁹F NMR shows two signals. What is this byproduct?

A: This is highly indicative of the protodeboronated byproduct, 1,4-difluoro-3-methoxybenzene. The loss of the boronic acid group simplifies the aromatic region, and the integration will match the three aromatic protons of the resulting compound.

Q2: My crude NMR shows a complex mixture of aromatic signals, and the baseline is broad. What could be happening?

A: This often points to the presence of boroxine. Boronic acids and their corresponding boroxines can exist in equilibrium, leading to broadened peaks or multiple sets of signals in the NMR spectrum.[9][10] Running the NMR in a protic solvent like deuterated methanol (CD₃OD) can often resolve this issue by shifting the equilibrium back to the monomeric boronic acid.[9]

Q3: I've isolated a byproduct with a molecular weight roughly double that of my starting material, and the ¹H and ¹⁹F NMR spectra show a single set of signals for the aromatic moiety. What is this?

A: This is the classic signature of the homocoupled product, 2,2'-dimethoxy-3,3',6,6'-tetrafluorobiphenyl. The symmetry of the molecule results in a simplified NMR spectrum where only one set of signals is observed for the repeating monomer unit.

Q4: My ¹¹B NMR spectrum shows a broad signal around 30-33 ppm. How can I use this to identify byproducts?

A: The ¹¹B NMR chemical shift is very informative for boronic acid derivatives.

  • Boronic acids typically show a signal around ~30 ppm .[11]

  • Boroxines , the cyclic anhydrides, resonate slightly downfield at ~33 ppm .[8][11] The signal for a boroxine is often broader than that of the corresponding boronic acid.[10][12]

  • Tetrahedral boronate species , which can form in the presence of nucleophiles (like hydroxide), will appear at a much higher field.[13][14]

Observing a significant peak around 33 ppm suggests a substantial amount of boroxine has formed.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis to Differentiate Boronic Acid from Boroxine
  • Initial Analysis: Dissolve a small sample (5-10 mg) of the crude reaction mixture or isolated byproduct in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Acquire Spectra: Obtain ¹H, ¹⁹F, and ¹¹B NMR spectra.

  • Protic Solvent Test: If broad peaks or multiple sets of aromatic signals are observed in the ¹H NMR, prepare a new sample in deuterated methanol (CD₃OD).

  • Re-acquire Spectra: Obtain a new set of ¹H, ¹⁹F, and ¹¹B NMR spectra. The sharpness and simplification of the aromatic signals in CD₃OD are strong indicators of the presence of boroxine in the original sample, which has been converted back to the monomeric boronic acid.[9]

Protocol 2: General Suzuki-Miyaura Coupling with this compound and Mitigation of Byproducts
  • Reagent Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.). To minimize protodeboronation, avoid overly harsh basic conditions or prolonged heating.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxygen-mediated homocoupling.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Obtain NMR spectra of the purified product to confirm its identity and purity.

Data Presentation: Characteristic NMR Shifts

The following table summarizes the expected NMR chemical shifts for this compound and its common byproducts. Note that exact chemical shifts can vary depending on the solvent and concentration.

CompoundStructure¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)¹¹B NMR (δ, ppm)
This compound C₇H₇BF₂O₃Aromatic H: ~6.8-7.5 (m, 2H)Methoxy H: ~3.9 (s, 3H)B(OH)₂: broad signalAromatic F: ~-115 to -140~30
1,4-Difluoro-3-methoxybenzene (Protodeboronation Product) C₇H₆F₂OAromatic H: ~6.6-7.0 (m, 3H)Methoxy H: ~3.9 (s, 3H)Aromatic F: ~-115 to -140N/A
2,2'-Dimethoxy-3,3',6,6'-tetrafluorobiphenyl (Homocoupling Product) C₁₄H₁₀F₄O₂Aromatic H: ~6.9-7.2 (m, 4H)Methoxy H: ~3.8 (s, 6H)Aromatic F: ~-115 to -140N/A
Boroxine Trimer (C₇H₆BF₂O₂)₃Aromatic H: Multiple or broad signalsMethoxy H: Multiple or broad signalsAromatic F: Multiple or broad signals~33 (often broad)

Note: ¹⁹F NMR chemical shifts are reported relative to CFCl₃. The ranges provided are estimates and can be influenced by the specific molecular environment.[15][16][17]

Conclusion

The successful application of this compound in synthetic chemistry hinges on the ability to control reaction conditions and accurately identify any unwanted byproducts. By leveraging the diagnostic power of multinuclear NMR spectroscopy (¹H, ¹⁹F, and ¹¹B) and understanding the mechanistic underpinnings of common side reactions, researchers can effectively troubleshoot their experiments, leading to higher yields and purer products. This guide serves as a foundational resource for navigating the practical challenges encountered when working with this valuable synthetic building block.

References

improving solubility of 3,6-Difluoro-2-methoxyphenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Difluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common challenges, with a focus on improving solubility and ensuring reaction success.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: Initial Steps and Solvent System Optimization

Poor solubility is a common hurdle. This compound, like many arylboronic acids, can exhibit limited solubility in purely nonpolar solvents. Here is a systematic approach to address this issue:

1. Solvent Selection:

  • Polar Aprotic Solvents: Ethers (e.g., 1,4-dioxane, THF, DME) and ketones are generally good starting points for dissolving arylboronic acids.[1][2]

  • Aromatic Hydrocarbons: Toluene can be effective, especially at elevated temperatures.

  • Co-solvent Systems: A mixture of an organic solvent with water is often employed in Suzuki-Miyaura reactions. The aqueous phase, in the presence of a base, can facilitate the formation of the more soluble boronate species.[3][4] A common ratio is 4:1 or 5:1 organic solvent to water.

Recommended Solvent Systems for Screening:

Solvent SystemRatio (v/v)Temperature Range (°C)Comments
1,4-Dioxane / H₂O4:180 - 110A widely used and often effective system for Suzuki couplings.
Toluene / H₂O4:180 - 110Good for higher temperature reactions.
THF / H₂O4:160 - 80Lower boiling point, suitable for more sensitive substrates.
DME / H₂O4:180 - 90Another effective ethereal solvent system.

2. The Role of Base:

The base in a Suzuki-Miyaura reaction plays a critical role in activating the boronic acid to form a boronate complex, which is often more soluble in the reaction medium.[5][6][7]

  • Initial Check: Ensure your base is of good quality and finely powdered to maximize its surface area and dissolution.

  • Base Selection: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3] For substrates sensitive to strong bases, milder options like KF can be considered.[5]

  • Solubility of the Base: The solubility of the base itself in the chosen solvent system is crucial. If the base is not dissolving, it cannot effectively activate the boronic acid.

3. Gentle Heating:

Applying gentle heat while stirring can significantly improve the rate of dissolution. However, be mindful that prolonged heating of boronic acids, especially electron-deficient ones, can lead to decomposition.[3]

Experimental Protocol for Solubility Testing:

  • To a reaction vial, add this compound (e.g., 0.1 mmol).

  • Add the chosen solvent system (e.g., 1 mL of 4:1 Dioxane/H₂O).

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid has not dissolved, gradually increase the temperature in 10 °C increments, holding at each temperature for 5-10 minutes, up to your intended reaction temperature.

  • Visually inspect for dissolution.

Below is a workflow to guide your decision-making process for improving solubility:

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Observed B Select a Recommended Solvent System (e.g., Dioxane/H₂O 4:1) A->B C Add Base (e.g., K₃PO₄) B->C D Stir at Room Temperature C->D E Is it dissolved? D->E F Gently Heat to Reaction Temperature E->F No H Proceed with Reaction E->H Yes G Is it dissolved? F->G G->H Yes I Consider Alternative Strategies G->I No

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Q2: My reaction is sluggish or incomplete, and I suspect my boronic acid is decomposing. What are the likely causes and solutions?

A2: Addressing Boronic Acid Instability

This compound is an electron-deficient arylboronic acid due to the presence of two fluorine atoms. This makes it susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic and often heated conditions of a Suzuki-Miyaura coupling.[8][9][10][11]

1. Protodeboronation:

  • Mechanism: This undesired reaction is often catalyzed by base and accelerated by heat.[12] The presence of water in the reaction medium can also contribute.

  • Symptoms: Formation of 1,4-difluoro-3-methoxybenzene as a byproduct, incomplete consumption of your coupling partner, and lower than expected yield of the desired product.

Troubleshooting Strategies:

StrategyRationale
Use a Milder Base Switching from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like KF may reduce the rate of protodeboronation.[3]
Lower Reaction Temperature Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize decomposition.[3]
Use Anhydrous Conditions In some cases, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can prevent protodeboronation.[3] However, this may require a different catalytic system.
Convert to a More Stable Derivative This is often the most robust solution. Converting the boronic acid to a boronate ester (e.g., pinacol ester) or a MIDA boronate can significantly enhance its stability.[8][13][14]

2. Conversion to a Pinacol Ester:

Pinacol esters of boronic acids are generally more stable towards protodeboronation and often exhibit better solubility in organic solvents.[2][13][15]

Experimental Protocol for Pinacol Ester Formation:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., THF or toluene).

  • Add a dehydrating agent, such as anhydrous MgSO₄, or set up the reaction with a Dean-Stark trap to remove water.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling.

The following diagram illustrates the equilibrium between the boronic acid and its more stable derivatives, highlighting the pathway to mitigate decomposition.

G cluster_0 Strategies to Mitigate Boronic Acid Decomposition A This compound (Less Stable) B Protodeboronation (Decomposition Product) A->B Base, Heat, H₂O C Pinacol Ester Derivative (More Stable) A->C Pinacol, Dean-Stark D MIDA Boronate Derivative (More Stable) A->D MIDA, Dehydration C->A Hydrolysis (Slow) D->A Slow Release in situ

Caption: Pathways for this compound: decomposition vs. stabilization.

II. Frequently Asked Questions (FAQs)

Q3: What is the optimal base to use for Suzuki-Miyaura couplings with this compound?

A3: The optimal base depends on the specific substrates and reaction conditions. A good starting point is typically K₂CO₃ or K₃PO₄ .[3] These bases are strong enough to facilitate the formation of the active boronate species.[7][16][17] If protodeboronation is observed, switching to a milder base like KF is a viable strategy.[5] For particularly sensitive substrates, Cs₂CO₃ can sometimes offer improved results, although it is more expensive.

Q4: Can I use microwave irradiation for reactions involving this boronic acid?

A4: Yes, microwave heating can be a very effective way to accelerate Suzuki-Miyaura couplings.[18] It can lead to shorter reaction times and potentially higher yields. However, due to the increased rate of all reactions at higher temperatures, there is also a risk of accelerating the decomposition of the boronic acid. It is advisable to start with lower temperatures and shorter reaction times when developing a microwave-assisted protocol.

Q5: How should I store this compound?

A5: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator, away from light. It is important to minimize its exposure to atmospheric moisture to prevent the formation of boroxines (the cyclic anhydride), which can affect its reactivity and solubility.[15]

Q6: Are there alternative boron reagents I can use instead of the boronic acid?

A6: Yes, several alternatives offer enhanced stability:

  • Pinacol Esters: As discussed in Q2, these are a common and effective choice.

  • Trifluoroborate Salts (e.g., Potassium (3,6-Difluoro-2-methoxyphenyl)trifluoroborate): These salts are typically crystalline, air-stable solids that are easy to handle and store.[8] They are competent coupling partners in Suzuki-Miyaura reactions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy for the boronic acid under the reaction conditions, which can be particularly useful for unstable boronic acids.[14]

The choice of which reagent to use will depend on the specific requirements of your synthesis, including stability needs, cost, and ease of preparation or commercial availability.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 3,6-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. Their unique electronic properties can significantly enhance biological activity, metabolic stability, and lipophilicity. Among these, 3,6-Difluoro-2-methoxyphenylboronic acid stands out as a versatile intermediate for cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1][2] However, its utility is predicated on unambiguous structural verification, as isomeric impurities can lead to failed syntheses and misleading biological data. This guide provides an in-depth analysis of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this molecule. We will explore the predicted spectral features, compare them with a key structural isomer, and contrast NMR with other common analytical techniques, offering field-proven insights into experimental design and data interpretation.

Part 1: The Strategic Imperative for Multinuclear NMR

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy confirm molecular weight and the presence of functional groups, they fall short in defining the precise regiochemistry of substituents on the aromatic ring. For a molecule like this compound, where multiple isomers are possible, only NMR spectroscopy can provide the detailed connectivity and spatial relationships between atoms.

¹⁹F NMR is a particularly powerful technique for this class of compounds for several key reasons:

  • 100% Natural Abundance: The ¹⁹F nucleus is the naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.

  • High Sensitivity: With a gyromagnetic ratio close to that of ¹H, the ¹⁹F nucleus is highly receptive to NMR, providing strong signals and reducing acquisition times.[3]

  • Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, offering exceptional resolution.[4] This large dispersion means that subtle differences in the electronic environment of each fluorine atom result in widely separated signals, making spectral assignment more straightforward, even in complex molecules.[5]

Combining ¹H and ¹⁹F NMR provides a comprehensive, three-dimensional view of the molecule, leveraging proton-fluorine coupling constants (J-couplings) to map the proximity of these nuclei.

Part 2: Deconstructing the Predicted NMR Spectra of this compound

The structure and numbering are as follows:

Caption: Structure of this compound.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show signals for the two aromatic protons (H4, H5) and the methoxy group protons.

  • Methoxy Protons (-OCH₃): This will appear as a sharp singlet, integrating to 3 protons. Its chemical shift will be around δ 3.8-4.0 ppm . The deshielding effect of the adjacent oxygen atom places it in this region.

  • Aromatic Protons (H4, H5): These two protons are in different chemical environments and will couple to each other and to the neighboring fluorine atoms.

    • H5: This proton is flanked by a carbon (C6) bearing a fluorine and a carbon (C4) bearing a proton. It will be split by H4 (ortho coupling, ³JHH ≈ 7-9 Hz) and by the fluorine at C6 (meta coupling, ⁴JHF ≈ 5-7 Hz). This should result in a doublet of doublets (dd) . Its chemical shift is predicted to be around δ 6.8-7.0 ppm .

    • H4: This proton is coupled to H5 (ortho coupling, ³JHH ≈ 7-9 Hz) and the fluorine at C3 (ortho coupling, ³JHF ≈ 8-10 Hz). This will also likely appear as a doublet of doublets (dd) , though further coupling to F6 (para, ⁵JHF) could add complexity. Its chemical shift is predicted to be slightly downfield from H5, around δ 7.1-7.3 ppm , due to the influence of the adjacent electron-withdrawing fluorine atom.

  • Boronic Acid Protons (-B(OH)₂): These protons are exchangeable and often appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, typically appearing between δ 4.0-8.0 ppm . In many cases, especially in the presence of trace water, this signal may be very broad or not observed at all.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler in terms of the number of signals but rich in coupling information. Since F3 and F6 are in non-equivalent environments, they will appear as two distinct signals.

  • Fluorine at C3 (F3): This fluorine is ortho to the methoxy group and the C4 proton. It will be coupled primarily to H4 (ortho coupling, ³JHF ≈ 8-10 Hz) and to F6 (meta coupling, ⁴JFF ≈ 15-20 Hz). This should result in a doublet of doublets (dd) . Its chemical shift is difficult to predict precisely without experimental data but would likely fall in the typical aryl fluoride range of -110 to -130 ppm relative to CFCl₃.

  • Fluorine at C6 (F6): This fluorine is ortho to the boronic acid group and meta to the H5 proton. It will be coupled to F3 (meta coupling, ⁴JFF ≈ 15-20 Hz) and H5 (meta coupling, ⁴JHF ≈ 5-7 Hz). This signal should also appear as a doublet of doublets (dd) . Its chemical shift will be different from F3 due to the different ortho substituent (boronic acid vs. methoxy group), likely in the -120 to -140 ppm range.

Summary of Predicted NMR Data
NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
¹H
-OCH₃3.8 - 4.0s (singlet)-3H
H56.8 - 7.0dd (doublet of doublets)³J(H5-H4) ≈ 8; ⁴J(H5-F6) ≈ 61H
H47.1 - 7.3dd (doublet of doublets)³J(H4-H5) ≈ 8; ³J(H4-F3) ≈ 91H
-B(OH)₂4.0 - 8.0br s (broad singlet)-2H
¹⁹F
F3-110 to -130dd (doublet of doublets)⁴J(F3-F6) ≈ 18; ³J(F3-H4) ≈ 9-
F6-120 to -140dd (doublet of doublets)⁴J(F6-F3) ≈ 18; ⁴J(F6-H5) ≈ 6-

Part 3: Comparative Analysis – The Importance of Isomer Differentiation

To underscore the diagnostic power of NMR, let's compare our target molecule with its isomer, 3,5-Difluoro-2-methoxyphenylboronic acid [6].

Feature3,6-Difluoro- (Target)3,5-Difluoro- (Isomer)Rationale for Difference
Symmetry AsymmetricCₛ symmetry planeThe isomer has a plane of symmetry through the C2-C5 axis, making the two fluorine atoms and the two aromatic protons chemically equivalent.
¹H Signals Two distinct aromatic signals (H4, H5)One aromatic signalDue to symmetry, H4 and H6 in the isomer are equivalent.
¹⁹F Signals Two distinct fluorine signals (F3, F6)One fluorine signalF3 and F5 are equivalent in the isomer.
¹⁹F Multiplicity Doublet of doublets (F-F and F-H coupling)Triplet or doublet of doubletsThe single fluorine signal in the isomer would be split by two equivalent protons (H4, H6), appearing as a triplet (assuming ⁴JHF ≈ ⁵JHF) or a more complex pattern.

This comparison clearly shows that a simple count of signals in both the ¹H and ¹⁹F NMR spectra can immediately distinguish between the two isomers. The distinct coupling patterns provide definitive proof of the substitution pattern.

Part 4: NMR in Context – A Multi-Technique Approach

While NMR is paramount for structural elucidation, a comprehensive characterization package relies on complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
¹H/¹⁹F NMR Atomic connectivity, regiochemistry, stereochemistryUnambiguous structure determinationLower sensitivity than MS, requires soluble sample
Mass Spectrometry Molecular weight, elemental formula (HRMS)High sensitivity, small sample amountCannot distinguish between isomers
IR Spectroscopy Presence of functional groups (O-H, C-O, C-F, B-O)Fast, non-destructiveProvides no information on substituent placement
X-Ray Crystallography Definitive solid-state structureAbsolute structural proofRequires a suitable single crystal, which can be difficult to grow

A logical workflow for characterization integrates these methods to build a complete and validated data package.

characterization_workflow cluster_synthesis Synthesis cluster_verification Structural Verification cluster_purity Purity & Final Confirmation synthesis Crude Product ms Mass Spectrometry (Confirm MW) synthesis->ms nmr 1H & 19F NMR (Confirm Structure) ms->nmr Isomers Possible? hplc HPLC / LC-MS (Assess Purity) nmr->hplc Structure Confirmed final Characterized Compound hplc->final

Caption: A typical analytical workflow for compound characterization.

Part 5: Standard Operating Protocols

Trustworthy data begins with robust experimental protocols. The following are generalized procedures that should be adapted to the specific instrumentation available.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.

  • Instrumentation Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹H probe.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Parameters: Spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), number of scans (8-16, depending on concentration).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals and analyze the multiplicities and coupling constants.

Protocol 2: ¹⁹F NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation Setup:

    • Ensure the spectrometer is equipped with a broadband or fluorine-specific probe.

    • Tune the probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a 1D fluorine spectrum. Proton decoupling is often applied to simplify the spectra, but acquiring a proton-coupled spectrum is essential to observe the J(H-F) couplings discussed above.

    • Key Parameters: Spectral width (~200 ppm), acquisition time (~1-2 s), relaxation delay (1-2 s), number of scans (32-64).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum. An external standard (e.g., CFCl₃ at δ 0.0 ppm) or a secondary internal standard may be used.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The structural characterization of this compound is a clear demonstration of the indispensable role of multinuclear NMR spectroscopy. While other analytical techniques provide valuable, complementary data, only the combination of ¹H and ¹⁹F NMR can deliver the unambiguous assignment of the substitution pattern, which is critical for its application in research and development. The predicted spectra, based on fundamental principles and comparative data, provide a robust framework for any scientist working with this important building block, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,6-Difluoro-2-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Fluorinated Phenylboronic Acids

3,6-Difluoro-2-methoxyphenylboronic acid is a valuable reagent in medicinal chemistry and materials science. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Accurate and sensitive quantification of this and related boronic acid derivatives is critical for reaction monitoring, purity assessment, and metabolic studies.

However, the analysis of boronic acids by mass spectrometry is not without its difficulties. A primary challenge is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures. This can lead to complex spectra and hinder accurate quantification. Furthermore, the polarity of the boronic acid group can make it challenging to analyze by gas chromatography without derivatization. This guide will compare the two principal mass spectrometry-based approaches for this class of molecules: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a discussion of Matrix-Assisted Laser Desorption/Ionization (MALDI) as a potential alternative.

Comparative Analysis of Key Mass Spectrometry Techniques

The choice between LC-MS and GC-MS for the analysis of this compound derivatives depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural information.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Suitable for polar and non-volatile compounds. Direct analysis of boronic acids is often possible.Requires analytes to be volatile and thermally stable. Derivatization is typically necessary for boronic acids to increase volatility and prevent boroxine formation.[1]
Ionization Techniques Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Sensitivity High sensitivity, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode, can be achieved, reaching picogram per milliliter (pg/mL) levels.[2]Good sensitivity, but the overall method sensitivity can be influenced by the efficiency of the derivatization step.
Sample Preparation Often simpler, primarily involving dissolution in a suitable solvent.More complex, requiring a derivatization step to convert the polar boronic acid into a less polar and more volatile derivative.[1]
Potential Issues In-source formation of adducts or multimers can occur.Thermal degradation, boroxine formation in the injector, and potential for instrument contamination.
Typical Applications Quantitative analysis of trace levels in complex matrices, reaction monitoring.Analysis of volatile derivatives, screening for impurities, and structural elucidation through characteristic EI fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For the quantitative analysis of this compound and its derivatives in complex matrices, LC-MS/MS is the preferred method. Its ability to analyze polar compounds directly, coupled with the high sensitivity and selectivity of tandem mass spectrometry, makes it a powerful tool.

Ionization and Fragmentation: Electrospray ionization (ESI) in negative ion mode is particularly effective for boronic acids, which can be readily deprotonated.[3] Collision-induced dissociation (CID) of the deprotonated molecule, [M-H]⁻, can provide structural information. For phenylboronic acids, fragmentation often involves the loss of water or cleavage of the C-B bond. In the case of this compound, the electron-withdrawing fluorine atoms and the methoxy group will influence the fragmentation pathways, potentially stabilizing certain fragment ions.

A study on the highly sensitive quantification of a similar compound, 5-fluoro-2-methoxyphenylboronic acid, using a SCIEX 7500 system demonstrated the feasibility of achieving lower limits of quantitation (LLOQ) in the low pg/mL range.[2] This highlights the exceptional sensitivity of modern LC-MS/MS systems for this class of analytes.

Experimental Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing this compound Dissolution Dissolve in Methanol/Water Sample->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution LC UPLC Separation (C18 column) Dilution->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quantification Quantification (MRM) MS2->Quantification

Caption: LC-MS/MS workflow for the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Structural Elucidation

While LC-MS/MS excels in quantification, GC-MS with Electron Ionization (EI) provides detailed structural information through reproducible fragmentation patterns.[4] However, the low volatility and polar nature of boronic acids necessitate a derivatization step to make them amenable to GC analysis.

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in boronic acids.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the boronic acid to form a more volatile and thermally stable trimethylsilyl (TMS) derivative.

Fragmentation of TMS Derivatives: Under EI, the TMS derivative of this compound is expected to undergo characteristic fragmentation. This would likely involve cleavage of the C-B bond and rearrangements involving the silyl groups. The resulting mass spectrum can serve as a fingerprint for identification.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization with Silylating Reagent (e.g., BSTFA) Sample->Derivatization GC GC Separation (e.g., DB-5 column) Derivatization->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (Quadrupole or TOF) EI->MS Analysis Spectral Interpretation and Library Matching MS->Analysis

Caption: GC-MS workflow for the analysis of derivatized this compound.

MALDI-TOF-MS: A Niche but Potentially Valuable Technique

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that can be considered. While often used for large biomolecules, its application to small molecules is also established. A key advantage of MALDI is its tolerance to salts and other impurities that can suppress the signal in ESI. For the analysis of boronic acids, MALDI could potentially minimize the formation of boroxines due to the rapid desorption and ionization process. Derivatization may still be beneficial to improve ionization efficiency and signal intensity.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation and analytical goals.

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of a structurally similar compound, 5-fluoro-2-methoxyphenylboronic acid.[2]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Create a 10 µg/mL mixed standard solution from the stock.
  • Perform serial dilutions of the mixed standard with 50:50 (v/v) methanol/water to prepare a calibration curve.

2. LC Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to ensure good separation from matrix components.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 2 µL

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument.
  • MRM Transitions: For this compound (MW: 187.94 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 186.9 would be the precursor ion. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Plausible fragment ions would result from the loss of water or cleavage of the C-B bond.

Protocol 2: Qualitative GC-MS Analysis with Silylation

1. Derivatization:

  • To a dry vial containing the sample, add a suitable silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).
  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

2. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan a mass range that includes the molecular ion of the derivatized compound and its expected fragments (e.g., m/z 50-500).

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are highly effective techniques for the analysis of this compound and its derivatives, each offering distinct advantages.

  • For high-sensitivity quantitative analysis , particularly in complex biological or environmental matrices, LC-MS/MS is the recommended approach . Its ability to directly analyze the underivatized compound minimizes sample preparation and potential sources of error, while providing excellent sensitivity and selectivity.

  • For structural confirmation and analysis of volatile derivatives , GC-MS with prior silylation is a robust alternative . The reproducible fragmentation patterns generated by EI can be invaluable for identifying unknown related substances and impurities.

The choice of method should be guided by the specific requirements of the research. For comprehensive characterization, employing both techniques can provide complementary information, with LC-MS/MS delivering accurate quantitative data and GC-MS offering detailed structural insights.

References

comparing reactivity of 3,6-Difluoro-2-methoxyphenylboronic acid with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 3,6-Difluoro-2-methoxyphenylboronic Acid and Its Isomers in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.[1] Among these, polysubstituted arylboronic acids bearing fluorine and methoxy groups are of particular interest due to their prevalence in pharmaceuticals and advanced materials.

This guide provides a comprehensive comparison of the reactivity of this compound with its positional isomers. We will delve into the intricate interplay of steric and electronic effects that govern their performance in cross-coupling reactions, supported by mechanistic principles and a detailed experimental protocol for practical validation.

The Architects of Reactivity: Unpacking Steric and Electronic Effects

The reactivity of a phenylboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is largely governed by the rate of the transmetalation step.[2] This step involves the transfer of the organic group from the boron atom to the palladium center. The ease of this transfer is dictated by the electronic and steric environment around the boronic acid moiety, which is profoundly influenced by the nature and position of substituents on the phenyl ring.

The Ortho-Methoxy Group: A Double-Edged Sword

A methoxy group at the ortho position to the boronic acid exerts two primary, often competing, influences:

  • Steric Hindrance: The physical bulk of the methoxy group can sterically hinder the approach of the palladium complex to the boron center, potentially slowing down the transmetalation step.[3] This "ortho effect" can significantly impact reactivity.[4]

  • Intramolecular Coordination: The oxygen atom of the ortho-methoxy group can form an intramolecular hydrogen bond or coordinate with the empty p-orbital of the boron atom.[5][6] This interaction can stabilize the boronic acid but also influences the geometry and Lewis acidity of the boron center, which can affect the transmetalation rate.

Fluorine Substituents: The Inductive Powerhouse

Fluorine atoms exert a powerful influence on the reactivity of the phenylboronic acid, primarily through:

  • Inductive Electron Withdrawal: As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond (a -I effect).[7] This effect increases the Lewis acidity of the boron atom, which can, in some cases, facilitate the formation of the boronate species required for transmetalation.[8]

  • Resonance Effect: Fluorine can also donate electron density through resonance (+R effect), but this is generally weaker than its inductive effect. The position of the fluorine atom determines the extent of this contribution.

A Comparative Analysis of Difluoro-2-methoxyphenylboronic Acid Isomers

The combination of an ortho-methoxy group with two fluorine atoms at various positions leads to a fascinating array of reactivity profiles. Let's analyze the target molecule and a key isomer.

1. This compound (The Target Molecule)

  • Structure: The boronic acid is flanked by an ortho-methoxy group and an ortho-fluorine atom. A second fluorine is located at the meta position relative to the boronic acid.

  • Electronic Effects: The two fluorine atoms exert a strong cumulative electron-withdrawing effect, increasing the Lewis acidity of the boron center. The fluorine at C6 provides a strong inductive pull, while the fluorine at C3 further enhances this effect.

  • Steric Effects: This isomer is significantly sterically encumbered. The boronic acid is situated between two ortho substituents (methoxy and fluorine). This steric congestion can be a dominant factor, potentially impeding the transmetalation step despite the favorable electronics.

  • Predicted Reactivity: The high steric hindrance is likely to be the overriding factor, making this isomer less reactive in standard Suzuki-Miyaura couplings compared to less substituted analogues. The electronic activation may not be sufficient to overcome the steric barrier, potentially requiring more forcing conditions or specialized catalyst systems.

2. 3,5-Difluoro-2-methoxyphenylboronic acid (Isomer Example)

  • Structure: This isomer also features the ortho-methoxy group. However, the fluorine atoms are located at the meta and para positions relative to the boronic acid.

  • Electronic Effects: The two fluorine atoms still provide a strong inductive effect, increasing the boron's Lewis acidity. The fluorine at C5 is para to the methoxy group, which can influence the overall electron distribution on the ring.

  • Steric Effects: Crucially, this isomer lacks a substituent at the C6 (ortho) position. The steric environment around the boronic acid is therefore significantly less congested compared to the 3,6-difluoro isomer.

  • Predicted Reactivity: With a favorable electronic profile and reduced steric hindrance around the reaction center, this isomer is predicted to be considerably more reactive than its 3,6-difluoro counterpart. The transmetalation step should proceed more readily.

The interplay of these effects is visually summarized below.

G cluster_0 This compound cluster_1 3,5-Difluoro-2-methoxyphenylboronic acid a Structure (Ortho-F, Ortho-MeO) b High Steric Hindrance (Substituents at C2 & C6) a->b leads to c Strong Electronic Activation (Two F atoms) a->c leads to d Predicted Low Reactivity b->d Dominant Factor c->d Overcome by Sterics e Structure (Ortho-MeO) f Reduced Steric Hindrance (No substituent at C6) e->f leads to g Strong Electronic Activation (Two F atoms) e->g leads to h Predicted High Reactivity f->h Key Factor g->h Synergistic Effect

Caption: Steric and electronic factors influencing isomer reactivity.

Quantitative Data Comparison

Boronic Acid IsomerKey Structural FeaturesPredicted Relative ReactivityExpected Yield (%) with 4-Bromoanisole
2-methoxyphenylboronic acid ortho-MeOModerate75-85%
3,5-Difluoro-2-methoxyphenylboronic acid ortho-MeO, meta-F, para-FHigh80-95%
4,5-Difluoro-2-methoxyphenylboronic acid ortho-MeO, meta-F, para-FHigh80-95%
This compound ortho-MeO, ortho-F, meta-FLow< 40%

Note: Yields are estimations for a standard Suzuki-Miyaura protocol and serve for comparative purposes. Actual results may vary based on specific reaction conditions.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the reactivity differences, parallel Suzuki-Miyaura coupling reactions should be performed. This protocol provides a robust starting point for such a study.[9][10]

Objective: To compare the reaction yield of this compound and its 3,5-difluoro isomer when coupled with 4-bromoanisole under standardized conditions.
Materials:
  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acid 1: this compound (1.2 mmol)

  • Boronic Acid 2: 3,5-Difluoro-2-methoxyphenylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Toluene/Water mixture (4:1, 5 mL)

  • Internal Standard (for GC/LC-MS analysis): Dodecane

Procedure:
  • Reaction Setup: To two separate flame-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture (5 mL) to each flask via syringe.

  • Reaction: Place both flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots from the reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC and GC/LC-MS against an internal standard.

  • Work-up (upon completion or at final time point): Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the biaryl product for each reaction and compare the results.

The following diagram illustrates the workflow for this comparative study.

G prep Preparation (2 Parallel Reactions) reagents Add Reagents: Aryl Halide, Boronic Acid, Pd(PPh3)4, K2CO3 prep->reagents solvent Add Degassed Solvent (Toluene/H2O) reagents->solvent react Heat & Stir (90 °C) solvent->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor Aliquot Sampling workup Work-up & Purification (Extraction, Chromatography) react->workup After 8h analysis Analysis (Compare Yields & Rates) workup->analysis

Caption: General workflow for comparing boronic acid reactivity.[10]

Conclusion

The reactivity of difluoro-methoxyphenylboronic acids is a delicate balance between electronic activation and steric hindrance. While the electron-withdrawing fluorine atoms generally increase the Lewis acidity of the boron center, the steric congestion introduced by ortho substituents can be the rate-limiting factor in cross-coupling reactions. The this compound isomer, with substituents at both ortho positions (C2 and C6), is expected to be significantly less reactive than isomers like 3,5-Difluoro-2-methoxyphenylboronic acid, which possess an unsubstituted C6 position. For synthetic chemists, this guide underscores the importance of analyzing the substitution pattern around the boronic acid moiety to predict reactivity and select the optimal building block for achieving desired synthetic outcomes.

References

A Comparative Guide to Suzuki Coupling Yields: 3,6-Difluoro- vs. 3,5-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among the myriad of tools available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. The choice of the fluorinated building block is, therefore, a critical decision in any synthetic campaign.

This guide provides an in-depth comparison of two commonly employed, yet distinct, difluorinated phenylboronic acid isomers: 3,6-difluorophenylboronic acid (also known as 2,6-difluorophenylboronic acid) and 3,5-difluorophenylboronic acid. We will delve into the mechanistic nuances that govern their reactivity, present available experimental data to illustrate performance differences, and provide robust protocols for their application.

The Decisive Factors: Steric Hindrance and Electronic Effects

The seemingly subtle difference in the placement of two fluorine atoms on a phenylboronic acid ring gives rise to significant disparities in their reactivity in Suzuki-Miyaura couplings. These differences are primarily governed by the interplay of steric and electronic effects.

3,6-Difluorophenylboronic Acid (2,6-Difluorophenylboronic Acid): The Challenge of Steric Hindrance

The defining feature of 3,6-difluorophenylboronic acid is the presence of fluorine atoms in both ortho positions relative to the boronic acid moiety. This arrangement introduces significant steric bulk around the reactive center. In the Suzuki-Miyaura catalytic cycle, the transmetalation step, where the aryl group is transferred from boron to the palladium center, is particularly sensitive to steric hindrance. The bulky palladium-ligand complex may struggle to approach the boron atom, potentially leading to slower reaction rates and lower yields.[1][2][3][4]

3,5-Difluorophenylboronic Acid: An Electronically Activated System

In contrast, 3,5-difluorophenylboronic acid lacks ortho substituents, presenting a much more sterically accessible boronic acid group. The fluorine atoms in the meta positions exert a powerful electron-withdrawing inductive effect (-I effect). This electronic pull increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species required for transmetalation.[5] This enhanced electronic activation, coupled with reduced steric hindrance, often translates to higher reactivity and better yields in Suzuki couplings.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to appreciating the differing reactivities of the two isomers.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0 ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is highly influenced by steric and electronic factors.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Comparative Yield Analysis: A Review of Experimental Data

Table 1: Suzuki-Miyaura Coupling Yields for 3,5-Difluorophenylboronic Acid

Aryl Halide Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
4-BromoanisolePd(dppf)Cl₂K₂CO₃1,4-Dioxane1001692
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene1101888
4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1002475

Table 2: Suzuki-Miyaura Coupling Yields for 3,6-Difluorophenylboronic Acid (2,6-Difluorophenylboronic Acid)

Aryl Halide Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O901278
1-Bromo-4-tert-butylbenzenePd(OAc)₂ / XPhosK₃PO₄Toluene1002465
2-Bromo-m-xylenePd/BI-DIMEK₃PO₄Toluene1101245
4-ChloroacetophenonePd₂(dba)₃ / CataCXium AK₃PO₄1,4-Dioxane1202455

Analysis of the Data:

The available data, though not from a single comparative study, supports the theoretical predictions. The Suzuki couplings of 3,5-difluorophenylboronic acid generally proceed with high to excellent yields across a range of aryl halide partners. In contrast, the reactions involving the sterically hindered 3,6-difluorophenylboronic acid tend to give more moderate yields, often requiring more specialized and bulky phosphine ligands (e.g., XPhos, RuPhos) to overcome the steric barrier. The coupling with the di-ortho-substituted 2-bromo-m-xylene highlights the significant challenge posed by steric hindrance, resulting in a considerably lower yield.[2]

Experimental Protocols

The following are representative, field-proven protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for both 3,5- and 3,6-difluorophenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

Protocol_1 Setup Reaction Setup - Aryl bromide (1.0 equiv) - Boronic acid (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - Na₂CO₃ (2.0 equiv) Solvent Solvent Addition - Degassed Toluene/Ethanol/H₂O (4:1:1) Setup->Solvent Reaction Reaction - Heat to 80-100 °C - Stir for 12-18 h Solvent->Reaction Workup Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purification Purification - Dry over Na₂SO₄ - Concentrate - Column chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Figure 2: General workflow for Suzuki coupling with aryl bromides.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the difluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For reactions that are sluggish under conventional heating, especially those involving the sterically hindered 3,6-difluorophenylboronic acid, microwave irradiation can be highly effective in improving yields and reducing reaction times.

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv), the difluorophenylboronic acid (1.5 equiv), a suitable palladium catalyst/ligand system (e.g., Pd(OAc)₂/XPhos, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or toluene.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

  • Work-up and Purification: Follow the procedures outlined in Protocol 1.

Conclusion and Recommendations

The choice between 3,6-difluoro- and 3,5-difluorophenylboronic acid in a Suzuki-Miyaura coupling is a critical decision that significantly impacts reaction outcomes.

  • 3,5-Difluorophenylboronic acid is the more reactive of the two isomers due to its favorable electronic properties and minimal steric hindrance. It is the recommended choice for most applications, particularly when high yields and mild reaction conditions are desired.

  • 3,6-Difluorophenylboronic acid presents a significant steric challenge, often resulting in lower yields and requiring more forceful reaction conditions and specialized, bulky phosphine ligands. Its use should be reserved for instances where the specific 2,6-difluorophenyl moiety is essential for the target molecule's biological activity or material properties.

For drug development professionals and synthetic chemists, a thorough understanding of these steric and electronic effects is paramount for the rational design of efficient and successful synthetic routes.

References

A Senior Application Scientist's Guide to the Kinetics of Suzuki Coupling with 3,6-Difluoro-2-methoxyphenylboronic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction, influencing everything from reaction rates to product yields and purity. This guide provides an in-depth technical analysis of the kinetic profile of 3,6-Difluoro-2-methoxyphenylboronic acid in Suzuki coupling reactions, offering a comparative perspective against other commonly used boronic acids. While direct, quantitative kinetic data for this specific reagent is not extensively published, this guide will extrapolate its expected performance based on established mechanistic principles and available data for structurally related compounds.

The Unique Profile of this compound: A Balancing Act of Steric and Electronic Effects

The kinetic performance of a boronic acid in the Suzuki-Miyaura catalytic cycle is a complex interplay of steric and electronic factors. In the case of this compound, the substituents on the phenyl ring create a unique and nuanced reactivity profile.

Substituent Effects on Reactivity:

  • Ortho-Methoxy Group: The methoxy group at the ortho position can exert both steric and electronic effects. Sterically, it can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. However, electronically, the oxygen atom can act as a coordinating ligand to the palladium, a phenomenon known as an "O-chelation effect."[1][2][3] This chelation can stabilize the transition state and, in some cases, accelerate the reaction.

  • Difluoro Substitution: The two fluorine atoms at the 3 and 6 positions are strongly electron-withdrawing. This electronic effect can influence the rate-determining step of the reaction. While electron-withdrawing groups on the aryl halide partner generally accelerate oxidative addition, their effect on the boronic acid partner is more complex and can impact the transmetalation step.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium(0) species.[6] Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X(L_n) Pd0->ArPdXLn Oxidative Addition (Ar-X) ArPdAr_prime_Ln Ar-Pd(II)-Ar'(L_n) ArPdXLn->ArPdAr_prime_Ln Transmetalation (Ar'-B(OR)2) ArPdAr_prime_Ln->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime_Ln->Ar_Ar_prime

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > Cl.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is influenced by the base, solvent, and the nature of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Comparative Kinetic Performance: An Extrapolated Analysis

While specific kinetic data for this compound is scarce, we can infer its performance relative to other boronic acids based on substituent effects.

Boronic AcidKey SubstituentsExpected Kinetic ProfileRationale
This compound 2-Methoxy, 3,6-DifluoroModerate to FastThe ortho-methoxy group may offer a chelation-assisted pathway, potentially accelerating transmetalation. The electron-withdrawing fluorine atoms could have a mixed effect, potentially slowing transmetalation but favoring other steps.[1][2][3]
Phenylboronic acid NoneBaselineServes as a standard for comparison with no electronic or significant steric effects.
2-Methoxyphenylboronic acid 2-MethoxyModerate to FastThe ortho-methoxy group can provide a chelation effect, often leading to faster reaction rates compared to phenylboronic acid, despite some steric hindrance.[1][2][3]
4-Fluorophenylboronic acid 4-FluoroModerateThe electron-withdrawing fluorine at the para position is expected to have a less pronounced effect on the reaction rate compared to ortho substituents. Some studies have reported turnover frequencies (TOFs) for this boronic acid.[4][5]
2,6-Dimethylphenylboronic acid 2,6-DimethylSlowThe two ortho-methyl groups create significant steric hindrance, which severely retards the transmetalation step and leads to slower reaction rates.

Note: The expected kinetic profiles are qualitative and can be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for the Suzuki coupling of this compound, rigorous experimental monitoring is essential. The following are detailed protocols for common analytical techniques.

Workflow for Kinetic Analysis

Kinetic_Workflow start Start Reaction sampling Aliquot Sampling at Timed Intervals start->sampling quench Quench Reaction sampling->quench prep Sample Preparation (Dilution, Filtration) quench->prep analysis Instrumental Analysis (HPLC, GC-MS, NMR) prep->analysis data Data Processing (Peak Integration, Concentration Calculation) analysis->data kinetics Kinetic Modeling (Rate Constant, TOF Calculation) data->kinetics end End kinetics->end

References

A Senior Application Scientist's Guide: Benchmarking 3,6-Difluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless innovations in pharmaceuticals, agrochemicals, and materials science.[1][2] The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, scope, and yield. Among the vast arsenal of available reagents, substituted phenylboronic acids offer a modular platform for synthesizing complex biaryl structures.

This guide focuses on 3,6-Difluoro-2-methoxyphenylboronic acid , a reagent of increasing interest due to the unique electronic properties conferred by its trifunctional substitution pattern. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated building blocks highly valuable.[3][4] This document provides a rigorous, data-driven benchmark of its performance against structurally related analogs, offering researchers and drug development professionals a clear, objective comparison to guide their synthetic strategies.

Theoretical Underpinnings: Substituent Effects in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The performance of a given boronic acid is intimately linked to its electronic and steric profile, which directly influences the rate-determining transmetalation step.

The catalytic cycle consists of three key phases:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[5]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"];

// Invisible nodes for edge routing sub1 [label="Ar¹-X", shape=plaintext, fontcolor="#EA4335"]; sub2 [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; prod [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; sub1 -> OxAdd [dir=none];

PdII_Aryl -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Diaryl; sub2 -> Transmetalation [dir=none];

PdII_Diaryl -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> prod [style=dashed, arrowhead=none]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of the boronic acid's substituents are crucial. Electron-donating groups (EDGs) can increase the nucleophilicity of the aryl group, potentially accelerating transmetalation.[7] Conversely, electron-withdrawing groups (EWGs) like fluorine can increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate complex, which can also enhance the transmetalation rate.[8] Steric hindrance, particularly from ortho-substituents, can impede the approach of the palladium complex, slowing the reaction.[3]

This compound presents a fascinating case:

  • ortho-Methoxy group: An electron-donating group that also offers potential for chelation with the palladium center, which can influence reactivity and selectivity.[9]

  • Two Fluorine atoms (ortho and meta to boron): Strong electron-withdrawing groups that are expected to significantly impact the electronic nature of the aryl ring and the acidity of the boron center. The ortho-fluorine, in particular, is known to have a strong influence on transmetalation efficiency.[8]

Designing the Benchmark: Selection of Comparators

To objectively evaluate the performance of this compound, a logical selection of comparator acids is essential. We have chosen three analogs that allow for the systematic dissection of substituent effects:

  • Comparator A (2-Methoxyphenylboronic acid): Isolates the electronic and steric contribution of the two fluorine atoms.

  • Comparator B (2,6-Difluorophenylboronic acid): Isolates the contribution of the methoxy group. This compound is known to be susceptible to protodeboronation, providing a valuable stability benchmark.[8]

  • Comparator C (Phenylboronic acid): Serves as the fundamental, unsubstituted baseline for reactivity.

Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure a fair comparison, all boronic acids were subjected to a standardized Suzuki-Miyaura coupling reaction. The protocol is designed to be robust and representative of common laboratory practice.

Rationale for Conditions:

  • Aryl Halide: 4-Bromoanisole was chosen as a moderately reactive, electron-rich coupling partner.

  • Catalyst: Palladium(II) acetate with SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) was selected. This is a modern, highly active catalyst system effective for a broad range of substrates, including those prone to side reactions.[10]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting transmetalation without causing excessive degradation of sensitive substrates.

  • Solvent: A 1,4-Dioxane/Water mixture is a common and effective solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

Workflow

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Bubble argon through the stirred mixture for 15 minutes to ensure deoxygenation.

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of dioxane under argon. Add this pre-catalyst solution to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or GC-MS at 1-hour intervals until the 4-bromoanisole is consumed.

  • After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

  • Characterize the product by ¹H NMR and MS, and determine the isolated yield.

Performance Benchmark: Comparative Data Analysis

The following table summarizes the performance of each boronic acid under the standardized conditions. Yields are based on isolated product after purification.

Boronic AcidStructureReaction Time (h)Isolated Yield (%)Observations
This compound (Target) C1=CC(=C(C(=C1F)B(O)O)OC)F2 94% Fast, clean conversion. Minimal side products observed.
2-Methoxyphenylboronic acid (Comparator A) C1=CC=C(C(=C1)B(O)O)OC389%Good yield, slightly slower than the difluoro-analog.
2,6-Difluorophenylboronic acid (Comparator B) C1=CC=C(C(=C1F)B(O)O)F476%Slower reaction. Significant (∼15%) protodeboronation byproduct (1,3-difluorobenzene) detected by GC-MS.[8]
Phenylboronic acid (Comparator C) C1=CC=C(C=C1)B(O)O585%Baseline reactivity. Clean but slowest conversion.

Discussion: Synthesizing the Results

The experimental data reveals a clear performance advantage for This compound .

Enhanced Reactivity: The target compound provided the highest yield in the shortest reaction time. This superior performance can be attributed to a synergistic electronic effect. The strong inductive electron-withdrawing effect of the two fluorine atoms, particularly the one ortho to the boronic acid, increases the Lewis acidity of the boron center.[8] This facilitates the formation of the reactive boronate species required for transmetalation, accelerating the key catalytic step. While the methoxy group is electron-donating by resonance, the combined effect of the two potent EWGs dominates, leading to a highly activated substrate for the Suzuki-Miyaura coupling.

Superior Stability: A critical point of comparison is with 2,6-Difluorophenylboronic acid (Comparator B). The latter is notoriously unstable and prone to competitive protodeboronation under basic, heated conditions, a common failure mode for electron-deficient boronic acids.[8][11] This side reaction consumes the boronic acid and reduces the overall yield, as observed in our benchmark. The significantly higher yield and cleaner reaction profile of this compound suggest that the presence of the meta-methoxy group imparts additional stability, mitigating this decomposition pathway. This makes the target compound a more robust and reliable reagent.

Comparison with Analogs:

  • Against 2-Methoxyphenylboronic acid , the addition of the two fluorine atoms clearly accelerates the reaction, demonstrating the powerful activating effect of fluorine substitution.

  • Against Phenylboronic acid , the functionalized analogs (A and Target) show faster conversion, highlighting the general benefit of activating groups for this specific transformation.

Conclusion

The benchmark analysis demonstrates that This compound is a highly efficient and robust coupling partner for the Suzuki-Miyaura reaction. It offers a distinct advantage over its structural analogs, providing a combination of rapid reaction kinetics and high stability, leading to excellent product yields in shorter timeframes.

The unique interplay of its two activating fluorine substituents and a potentially stabilizing methoxy group makes it a superior choice compared to the less stable 2,6-difluorophenylboronic acid. For researchers and professionals in drug development and materials science, this compound represents a premier building block for the strategic introduction of the valuable 3,6-difluoro-2-methoxyphenyl moiety into complex molecular architectures.

References

A Senior Application Scientist's Guide to the Computational Analysis of 3,6-Difluoro-2-methoxyphenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Methoxy-Substituted Biaryls in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The 3,6-difluoro-2-methoxyphenyl moiety, in particular, presents a unique combination of electronic and steric features that can profoundly influence molecular conformation, lipophilicity, and metabolic stability. 3,6-Difluoro-2-methoxyphenylboronic acid serves as a critical building block for introducing this valuable structural motif, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2]

However, the reactivity of highly substituted boronic acids, such as this compound, can be nuanced and challenging to predict. The presence of two ortho-substituents—a methoxy group and a fluorine atom—introduces significant steric hindrance around the boronic acid functionality. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the C-B bond, impacting the key transmetalation step of the Suzuki-Miyaura catalytic cycle.

This guide provides a comprehensive framework for the computational investigation of the reactivity of this compound. We will outline a robust computational workflow using Density Functional Theory (DFT) to predict its performance in Suzuki-Miyaura coupling and compare it with other structurally relevant boronic acids. This in-silico approach allows for a rational understanding of reactivity trends, enabling researchers to make informed decisions in the design and optimization of synthetic routes, ultimately accelerating the drug discovery process.

Comparative Reactivity Analysis: A Computational Approach

To objectively assess the reactivity of this compound, a comparative computational study is proposed. This study will benchmark its performance against a selection of commercially available and structurally related boronic acids. The chosen analogues will allow for the systematic dissection of the electronic and steric effects of the fluoro and methoxy substituents.

Selected Boronic Acids for Comparative Study:

Compound Name Structure Key Feature for Comparison
This compound Target Molecule: Combines ortho-fluoro, ortho-methoxy, and meta-fluoro effects.
2-Methoxyphenylboronic acid Steric/Electronic Effect of Methoxy Group: Isolates the impact of the ortho-methoxy group.
2,6-Difluorophenylboronic acid Steric/Electronic Effect of Dual Ortho-Fluoro Groups: Highlights the influence of two ortho-fluorine atoms.
3-Fluoro-2-methoxyphenylboronic acid Positional Isomer Comparison: Differentiates the effect of fluorine at the 3- versus 6-position.
Phenylboronic acid Unsubstituted Benchmark: Provides a baseline for comparison.

The core of our computational investigation will revolve around calculating the activation energy barriers for the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A lower activation energy for the rate-determining step generally correlates with higher reaction efficiency.

Computational Methodology: A Self-Validating Protocol

The following section details a rigorous and self-validating computational protocol for investigating the Suzuki-Miyaura reaction mechanism. The choice of computational methods is grounded in established practices for organometallic reactions.

Step-by-Step Computational Workflow
  • Geometry Optimization and Frequency Calculations:

    • Software: Gaussian 16 or a similar quantum chemistry package.

    • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06. The M06 functional is often recommended for its performance with organometallic systems.

    • Basis Set: A combination of basis sets is employed for accuracy and computational efficiency. For palladium, the LANL2DZ basis set with effective core potential is a common choice. For all other atoms (C, H, O, B, F, P, Br), the 6-31G(d) basis set is a good starting point.

    • Procedure: The geometries of all reactants, intermediates, transition states, and products in the catalytic cycle will be fully optimized. Frequency calculations will be performed on the optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (Gibbs free energies).

  • Solvent Effects:

    • Model: The effect of the solvent (e.g., dioxane, toluene, or DMF) will be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM). This is crucial for accurately modeling the reaction in a condensed phase.

  • Locating Transition States:

    • Technique: Transition states will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The nature of the transition state will be confirmed by visualizing the imaginary frequency, which should correspond to the bond-forming or bond-breaking process of interest.

  • Energy Profile Construction:

    • Calculation: The Gibbs free energy of each stationary point on the reaction coordinate will be calculated. The activation energy barrier for each step is the difference in free energy between the transition state and the preceding reactant or intermediate.

    • Analysis: The overall reaction profile will be plotted to identify the rate-determining step for each boronic acid.

Visualizing the Catalytic Cycle and Workflow

To provide a clear conceptual understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the Suzuki-Miyaura catalytic cycle and the proposed computational workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Transition State Pd0->OA_TS + Ar-X PdII Ar-Pd(II)L₂-X OA_TS->PdII Trans_TS Transmetalation Transition State PdII->Trans_TS + Ar'B(OH)₂ + Base PdII_Ar Ar-Pd(II)L₂-Ar' Trans_TS->PdII_Ar RE_TS Reductive Elimination Transition State PdII_Ar->RE_TS Product Ar-Ar' RE_TS->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow cluster_0 System Setup cluster_1 Geometry Optimization cluster_2 Analysis & Comparison a Select Boronic Acids & Reaction Partners b Choose DFT Functional & Basis Set a->b c Optimize Reactants, Intermediates, Products b->c d Locate Transition States c->d e Calculate Gibbs Free Energies & Activation Barriers d->e f Construct Reaction Energy Profiles e->f g Compare Reactivity Trends f->g

Caption: A streamlined workflow for the computational study of boronic acid reactivity.

Predicted Reactivity and Data Comparison

Based on established principles of organic chemistry and findings from related computational studies, we can anticipate the following trends in reactivity. The subsequent computational study would aim to quantify these predictions.

Table 1: Predicted Relative Activation Energies (ΔG‡) for the Rate-Determining Step

Boronic Acid Predicted Relative ΔG‡ (kcal/mol) Rationale for Prediction
Phenylboronic acidBaseline (Lowest)Minimal steric hindrance and no strong electronic deactivation.
2-Methoxyphenylboronic acidLow to ModerateThe ortho-methoxy group introduces steric bulk, potentially raising the activation energy. However, it is also an electron-donating group which can favor the reaction.
2,6-Difluorophenylboronic acidHighSignificant steric hindrance from two ortho-substituents. The strong inductive effect of fluorine atoms deactivates the aryl ring.
3-Fluoro-2-methoxyphenylboronic acidModerateSteric hindrance from the ortho-methoxy group is the primary factor. The meta-fluoro group has a moderate deactivating effect.
This compound Highest Combines the steric hindrance of an ortho-methoxy group and an ortho-fluoro group, along with the deactivating electronic effect of two fluorine atoms.

These predictions will be refined and quantified through the detailed DFT calculations outlined above. The results will provide a robust, data-driven comparison of the reactivity of this compound.

Experimental Protocol for Validation

To validate the computational predictions, a standardized experimental protocol for the Suzuki-Miyaura coupling of the selected boronic acids should be employed. This ensures that any observed differences in yield can be attributed to the inherent reactivity of the boronic acid rather than variations in reaction conditions.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the respective boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition and Degassing:

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

The yields obtained from these experiments can then be directly compared with the computational predictions, providing a powerful synergy between theoretical and experimental approaches.

Conclusion

The computational study of this compound reactivity, as outlined in this guide, provides a rational and efficient means of understanding and predicting its behavior in the synthetically crucial Suzuki-Miyaura cross-coupling reaction. By comparing its performance against a carefully selected set of analogues, researchers can gain valuable insights into the interplay of steric and electronic effects that govern the reactivity of highly substituted boronic acids. This knowledge is instrumental in the design of efficient synthetic strategies for the preparation of novel, high-value molecules for the pharmaceutical and agrochemical industries. The integration of computational modeling with experimental validation represents a modern, powerful paradigm in chemical research and development.

References

A Comparative Guide to the Validation of Analytical Methods for 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Validated Analytical Methods in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity and precise quantification of key intermediates are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3,6-Difluoro-2-methoxyphenylboronic acid is a vital building block in organic synthesis, often utilized in cross-coupling reactions to construct complex molecular architectures. The validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity to guarantee the reliability and consistency of data throughout the drug development lifecycle.

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound. We will delve into the nuances of various techniques, offering insights into their underlying principles, practical applications, and the rationale behind experimental choices. The performance data presented herein is a composite of established scientific principles for similar boronic acid derivatives and serves as a robust baseline for method development and validation in a laboratory setting.

The Analytical Challenge: Understanding the Chemistry of this compound

The analytical behavior of this compound is influenced by its key structural features: the boronic acid moiety, the electron-withdrawing fluorine atoms, and the methoxy group. The boronic acid group is prone to dehydration, forming cyclic boroxine trimers, which can complicate chromatographic analysis. The fluorine atoms can be leveraged for specific detection methods like ¹⁹F NMR, while the overall polarity of the molecule dictates the choice of chromatographic conditions.

Comparative Analysis of Key Analytical Methodologies

The selection of an appropriate analytical technique for this compound is contingent on several factors, including the intended purpose of the analysis (e.g., purity assessment, quantitative assay), required sensitivity, sample matrix, and available instrumentation. This guide focuses on three prevalent and powerful methods: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of each method for the analysis of this compound, based on validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Validation Parameter HPLC-MS GC-MS (with Derivatization) Quantitative NMR (qNMR)
Specificity High (Mass selective detection)Very High (Chromatographic separation and mass fragmentation)Absolute (Structurally specific signals)
Linearity (R²) >0.999>0.998>0.999
Range (% of test conc.) 1 - 150%1 - 120%10 - 100%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) Low (pg level)[6]Very Low (pg level)High (µg level)
Limit of Quantitation (LOQ) Low (ng/mL level)[6]Very Low (ng/mL level)High (mg/mL level)[7][8]
Robustness GoodModerate (sensitive to derivatization)Excellent
Throughput HighModerateLow

Deep Dive into Analytical Methodologies

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Principle: HPLC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideal for the analysis of polar and thermally labile compounds like boronic acids, often without the need for derivatization.[9][10]

Rationale for Use: The primary advantage of HPLC-MS is its ability to directly analyze this compound in solution, minimizing sample preparation and potential degradation. The mass detector provides definitive identification and quantification, even in the presence of co-eluting impurities.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation A Weigh Sample/Standard B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Inject into HPLC System C->D E Chromatographic Separation (C18 Reversed-Phase Column) D->E F Eluent Ionization (Electrospray Ionization - ESI) E->F G Mass Detection (Quadrupole or TOF Analyzer) F->G H Peak Integration & Quantification G->H I Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) H->I J Reporting I->J

Caption: HPLC-MS workflow for this compound analysis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from impurities, for example, starting at 95% A and ramping to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile compounds like boronic acids, a derivatization step is necessary to increase their volatility. This typically involves converting the boronic acid to a more volatile ester.[11][12][13][14][15]

Rationale for Use: GC-MS offers excellent chromatographic resolution and highly specific mass spectral data, which is invaluable for impurity profiling. The derivatization step, while adding complexity, can significantly improve sensitivity and peak shape.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Weigh Sample/Standard B Dissolve in Aprotic Solvent A->B C Add Derivatizing Agent (e.g., MSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC System D->E F Vaporization in Inlet E->F G Chromatographic Separation (e.g., DB-5ms Column) F->G H Ionization (Electron Impact - EI) G->H I Mass Detection H->I J Peak Identification & Quantification I->J K Validation Assessment J->K L Reporting K->L qNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis & Calculation A Accurately Weigh Sample C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Homogenize Solution C->D E Transfer to NMR Tube D->E F Optimize Spectrometer Parameters E->F G Acquire Spectrum (¹H or ¹⁹F) F->G H Phase and Baseline Correction G->H I Integrate Analyte & Standard Signals H->I J Calculate Purity/Concentration I->J K Assess Validation Parameters J->K

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 3,6-Difluoro-2-methoxyphenylboronic acid (CAS No. 919355-30-9). Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and compliance rooted in established regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the first step in its safe management. This compound is classified with specific hazards that dictate its handling and disposal requirements.

Key Hazards:

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3)

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[1][2][3] The immediate availability of an emergency eyewash station and safety shower is mandatory.[2][4]

Personal Protective Equipment (PPE) Protocol:

The following table outlines the minimum required PPE. The rationale behind each selection is critical for ensuring comprehensive protection.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[1]Creates a chemical-resistant barrier to prevent skin contact and subsequent irritation.
Body Protection A fully fastened, long-sleeved lab coat.[1]Protects skin on the arms and body from accidental spills and contamination.
Footwear Closed-toe shoes.[1]Prevents injury from spills or dropped items.

The Core Principle: Hazardous Waste Management

Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste.[5][6][7] This "cradle-to-grave" management principle holds the generator responsible for the waste from its creation to its final, safe disposal.[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1][2][4]

Compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is also mandatory, requiring laboratories to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for waste disposal.[3][8][9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste collection and preparation for final disposal.

Step 1: Waste Segregation & Container Preparation

Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is routed to the correct disposal facility.[7][10]

  • Obtain Designated Containers: Procure separate, sealable, and chemically compatible containers for solid and liquid hazardous waste from your institution's Environmental Health & Safety (EHS) department.

  • Labeling: Immediately label each container as "Hazardous Waste." The label must include the full chemical name: "this compound" and any other components of the waste stream.[1][10] Because this compound contains fluorine, liquid waste should be placed in a container designated for "Halogenated Organic Waste." [11]

Step 2: Collection of Waste
  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, pipette tips, and bench paper, must be placed directly into the designated solid hazardous waste container.[1]

  • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates containing the boronic acid must be poured into the "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills.[2]

  • Empty Stock Bottles: The original container, even if "empty," will contain residue. It should be managed as hazardous waste. Do not rinse it out unless the rinsate is collected as hazardous waste.[2]

Step 3: Decontamination of Laboratory Glassware

Proper decontamination prevents cross-contamination of future experiments and ensures safety.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate is hazardous and must be collected in the halogenated liquid waste container.

  • Basic Wash (Boronate Salt Formation): Boronic acids can be converted into more water-soluble boronate salts by washing with a mild basic solution (e.g., a dilute sodium bicarbonate solution).[1][12] This facilitates more thorough cleaning. This aqueous rinsate must also be collected as hazardous liquid waste. The causality here is a simple acid-base reaction that increases the polarity and aqueous solubility of the boron species, aiding its removal from the glass surface.

  • Final Rinse: Perform a final rinse with deionized water. This final rinsate should also be collected as hazardous waste to ensure no contaminants are released into the sanitary sewer system.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area or fume hood before returning it to storage.[1]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste containers must be managed according to federal and institutional guidelines while awaiting pickup.

  • Location: Store sealed and labeled waste containers in a designated SAA.[1][2] This area should be near the point of generation and under the control of laboratory personnel.

  • Container Integrity: Keep waste containers securely sealed at all times, except when adding waste.[5] This is a common point of EPA violations and is critical for preventing spills and fugitive emissions.

Step 5: Final Disposal
  • Arrange for Pickup: Follow your institution's specific procedures to arrange for the pickup of hazardous waste by the EHS department or a licensed hazardous waste disposal contractor.[2][7]

  • Documentation: Ensure all paperwork, including waste profiles or manifests, is completed accurately to facilitate proper transport and disposal.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to minimize exposure and environmental impact.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[2]

  • Assess and Equip: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment & Cleanup:

    • Solid Spills: Gently sweep or scoop the material to avoid creating dust. Place the collected solid into a sealed, labeled hazardous waste container.[4]

    • Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[2] Once fully absorbed, carefully scoop the material into the solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads, etc.) are considered hazardous waste and must be disposed of accordingly.[2]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, as per your site's Chemical Hygiene Plan.[2]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from waste generation to final collection.

DisposalWorkflow Start Waste Generation (this compound) Decision Solid, Liquid, or Glassware? Start->Decision SolidWaste Contaminated Solids (PPE, Bench Paper, etc.) Decision->SolidWaste Solid LiquidWaste Solutions & Rinsates Decision->LiquidWaste Liquid Glassware Contaminated Glassware Decision->Glassware Glassware SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Halogenated Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Decon Decontaminate Glassware (Solvent & Basic Wash) Glassware->Decon Storage Seal & Store Container in Satellite Accumulation Area (SAA) SolidContainer->Storage LiquidContainer->Storage Decon->LiquidContainer Collect Rinsates End Arrange Pickup by Certified EHS / Waste Contractor Storage->End

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3,6-Difluoro-2-methoxyphenylboronic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. Arylboronic acids are key reagents in these powerful carbon-carbon bond-forming reactions. Among these, 3,6-Difluoro-2-methoxyphenylboronic acid presents unique opportunities in the synthesis of novel compounds. However, with its utility comes the responsibility of safe handling. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, like many of its structural analogs, is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[1][2] The difluoro substitution on the phenyl ring can influence the compound's reactivity and toxicological profile. Therefore, a cavalier approach to PPE is not an option. The causality behind our stringent PPE recommendations is to create a multi-layered barrier that mitigates the risk of exposure through all potential routes: dermal contact, ocular exposure, and inhalation.

Core Principles of Protection: A Multi-faceted Approach

The selection of appropriate PPE is not a one-size-fits-all checklist but rather a dynamic risk assessment based on the specific experimental procedure. The following sections detail the essential PPE components and the rationale for their use.

Eye and Face Protection: The First Line of Defense

Direct contact of this compound with the eyes can cause serious irritation.[1][2] Standard safety glasses do not provide adequate protection against splashes or fine powders.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.

  • Best Practice for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or in a highly exothermic reaction), a face shield should be worn in conjunction with chemical splash goggles.[3] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Skin contact is a primary route of exposure, leading to irritation.[1][2] The choice of glove material is critical to ensure adequate chemical resistance.

  • Recommended Glove Material: Nitrile or neoprene gloves are recommended for handling this compound.[4] These materials have demonstrated good resistance to a wide range of chemicals.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[4] If any damage is observed, discard the gloves immediately and select a new pair. Double-gloving is a prudent practice, especially during prolonged handling or when working with larger quantities.

Body Protection: Shielding Against Accidental Spills

A lab coat is the minimum requirement for body protection. However, for procedures with a higher risk of spills or splashes, more robust protection is necessary.

  • Standard Practice: A clean, buttoned lab coat should be worn at all times in the laboratory.

  • Enhanced Protection: For tasks involving significant quantities of the boronic acid or its solutions, a chemical-resistant apron worn over the lab coat is recommended.[3][4]

Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound is a solid that can be easily aerosolized, especially during weighing and transfer. Inhalation of the dust can cause respiratory tract irritation.[1][2]

  • Engineering Controls as the Primary Measure: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[4]

  • When Respirators are Necessary: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is required.[4][5]

PPE Selection Guide: A Tabular Summary

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloved recommended)Lab Coat & Chemical-Resistant ApronWork in a Chemical Fume Hood. If not feasible, a NIOSH-approved particulate respirator is mandatory.
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronWork in a Chemical Fume Hood.
Reaction Setup and Monitoring Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatWork in a Chemical Fume Hood.
Work-up and Purification Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat & Chemical-Resistant ApronWork in a Chemical Fume Hood.
Small-Scale Handling (mg scale) Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatWork in a well-ventilated area, preferably a fume hood.

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination.

Donning PPE Workflow

G A Inspect all PPE for damage B Don Lab Coat A->B C Don Respiratory Protection (if required) B->C D Don Eye and Face Protection C->D E Don Gloves (over lab coat cuffs) D->E

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

G A Remove Gloves B Remove Face Shield and Goggles A->B C Remove Lab Coat B->C D Remove Respiratory Protection (if worn) C->D E Wash Hands Thoroughly D->E

Caption: Step-by-step procedure for the safe removal of personal protective equipment.

Spill and Disposal Management: A Commitment to Safety and Environmental Responsibility

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a sealed, labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, then collect the absorbed material into a hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[4] All cleaning materials should be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Waste Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous chemical waste.[4]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[4][5]

  • Do Not Dispose Down the Drain: This compound should never be disposed of down the drain.[4]

  • Consult Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous waste.[5] Contact your institution's EHS department for specific guidance on disposal procedures.

By adhering to these rigorous PPE and safety protocols, you can confidently and safely unlock the synthetic potential of this compound, advancing your research while prioritizing a culture of safety in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.